molecular formula C7H4Br2ClF B2461831 2-Bromo-4-chloro-6-fluorobenzyl bromide CAS No. 2090554-83-7

2-Bromo-4-chloro-6-fluorobenzyl bromide

Cat. No.: B2461831
CAS No.: 2090554-83-7
M. Wt: 302.37
InChI Key: BTFJCCBBOBVEIC-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4Br2ClF and its molecular weight is 302.37. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-chloro-6-fluorobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-6-fluorobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(bromomethyl)-5-chloro-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFJCCBBOBVEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Handling and Safety Profiling of 2-Bromo-4-chloro-6-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2090554-83-7 | Molecular Formula: C₇H₃Br₂ClF

Executive Summary

This technical guide provides a high-level safety and handling framework for 2-Bromo-4-chloro-6-fluorobenzyl bromide , a highly reactive polyhalogenated building block. Due to the presence of the benzylic bromide moiety, this compound is a potent lachrymator and a powerful alkylating agent .

Unlike standard reagent handling, the manipulation of this compound requires specific protocols to prevent laboratory contamination (persistent lachrymatory effects) and severe biological injury (chemical burns/alkylation). This guide synthesizes structural reactivity analysis with field-proven containment strategies.

Part 1: Chemical Identity & Physical Profiling

Rationale: Understanding the physical state is critical for containment. Polyhalogenated benzyl bromides often exist on the borderline between solid and liquid at room temperature (low melting points), making them prone to "supercooling" and unexpected phase changes.

PropertyData / PredictionTechnical Note
CAS Number 2090554-83-7 Specific to the 2-Br, 4-Cl, 6-F isomer.[1]
Molecular Weight 302.34 g/mol High halogen content increases density significantly.
Physical State Low-Melting Solid or LiquidAnalogs (e.g., 4-Bromo-2-fluorobenzyl bromide) melt ~33-36°C. Treat as a liquid for spill containment planning.
Solubility Organic Solvents (DCM, THF)Reacts violent/rapidly with protic solvents (Water, Methanol).
Reactivity High (Electrophile)The benzylic carbon is highly activated for Sₙ2 attack.
Part 2: Hazard Identification (The "Why")

To handle this compound safely, one must understand the mechanism of its toxicity. It is not merely "toxic"; it is a reactive electrophile .

1. The Lachrymator Effect

The benzylic bromide group interacts with TRPA1 ion channels in the mucous membranes (eyes/nose/throat), causing immediate, debilitating pain and tearing.

  • Operational Risk: A micro-spill outside a fume hood can render a lab uninhabitable for hours.

  • Latency: Symptoms are immediate, but sensitization can occur.

2. Alkylation & Corrosivity (H314 / H341)
  • Mechanism: The benzylic carbon attacks nucleophilic centers in biological tissue (DNA bases, proteins).

  • Consequence: This results in deep, necrotic chemical burns that heal slowly. Unlike acid burns, the alkylating action continues until the chemical is chemically neutralized or physically removed.

3. Hydrolytic Instability
  • Reaction:

    
    
    
  • Hazard: Exposure to moisture releases Hydrogen Bromide (HBr) gas, a severe respiratory irritant.

Part 3: Safe Handling Workflow & Engineering Controls

Core Directive: All manipulation must occur within a certified chemical fume hood. Zero tolerance for open-bench handling.

Visualizing the Safety Logic

The following diagram outlines the decision matrix for handling this compound, emphasizing the "Quench" step before disposal.

SafetyWorkflow cluster_prevention CRITICAL CONTROL POINT Storage Storage (Cold, Dark, Inert) Transfer Transfer/Weighing (Fume Hood ONLY) Storage->Transfer Secondary Containment Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Double Glove (Laminate) Quench Quenching (Ammonium Hydroxide/Thiosulfate) Reaction->Quench Destroy Active Bromide Waste Waste Disposal (Halogenated Organic) Quench->Waste pH Check

Figure 1: Operational workflow emphasizing the critical control point at the transfer stage to prevent lachrymator release.

Detailed Protocols

1. Personal Protective Equipment (PPE)

  • Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient against lachrymatory vapors.

  • Hands (Critical):

    • Inner Layer: Standard Nitrile (4 mil).

    • Outer Layer: Silver Shield / Laminate or Viton gloves.

    • Reasoning: Benzyl halides can permeate standard nitrile gloves in <15 minutes. The "heavy" halogens (Br, Cl) on the ring increase lipophilicity, potentially accelerating permeation.

  • Body: Lab coat + Chemical resistant apron if handling >5g.

2. Weighing & Transfer

  • Solids: Weigh inside the fume hood. If the balance is outside, tare a vial with a cap, bring it to the hood, add the solid, cap it tightly, and return to the balance.

  • Liquids: Use a positive-displacement pipette or glass syringe. Never pour.

  • Decontamination: Wipe the outside of the reagent bottle with a tissue soaked in 5% ammonium hydroxide (to quench traces) before returning to storage.

3. Reaction Setup

  • Ensure the system is under inert gas (Nitrogen/Argon) before addition to prevent hydrolysis.

  • Use a secondary containment tray in the hood to catch any drips.

Part 4: Emergency Response & Deactivation
Decontamination Solution (The "Quench")

You must have a "Quench Station" ready before opening the bottle.

  • Recipe: 5-10% Aqueous Ammonium Hydroxide (

    
    ) or saturated Sodium Thiosulfate (
    
    
    
    ).
  • Mechanism: These nucleophiles rapidly displace the bromide, converting the lachrymator into a non-volatile amine or thiosulfate adduct.

Spill Management
  • Minor Spill (<5 mL/g):

    • Evacuate the immediate area (fume hood sash down).

    • Do NOT use water (generates HBr gas).[2]

    • Cover with dry lime, sand, or soda ash .

    • Carefully apply the Decontamination Solution to the solid absorbent.

    • Scoop into a waste container labeled "Lachrymator Debris."

  • Exposure Response:

    • Eye Contact: Flush for 15 minutes minimum .[3] Speed is critical to prevent corneal scarring.

    • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol/ethanol (this enhances skin absorption).

Part 5: Reactivity & Synthesis Context

Understanding the chemical behavior helps predict hazards.

ReactivityMap Center 2-Bromo-4-chloro-6-fluorobenzyl bromide Hydrolysis Hydrolysis (Moisture) Releases HBr Gas Center->Hydrolysis Uncontrolled (Hazard) Amination Amination (Nucleophiles) Forms Drugs/Scaffolds Center->Amination Controlled (Synthesis) MetalExchange Lithium/Magnesium Exchange (Ring Halogens) Center->MetalExchange Competing Side Rxn

Figure 2: Reactivity profile. Note that the benzylic position is the primary hazard driver, but the aryl halogens (Br, Cl) offer secondary reactivity sites.

Storage Stability:

  • Store at 2-8°C .

  • Protect from light (amber glass).

  • Store under Argon/Nitrogen.

  • Warning: If the liquid turns orange/brown, it indicates decomposition and free bromine (

    
    ) or HBr formation.
    
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Benzyl bromide derivatives hazard classification. [Link]

  • Common Organic Chemistry. (2023). Benzyl Bromide Safety and Handling Protocols. [Link]

Sources

High-Performance Solvent Systems for Poly-Halogenated Benzyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Reactivity Paradox

Poly-halogenated benzyl bromides (PHBBs)—such as pentafluorobenzyl bromide or 2,4,6-tribromobenzyl bromide—occupy a critical niche in drug discovery and materials science.[1] They serve as potent electrophiles for introducing lipophilic, metabolically stable aryl motifs.[1]

However, these compounds present a unique Solubility-Reactivity Paradox :

  • Crystal Lattice Stability: Multiple halogen atoms significantly increase crystal lattice energy via

    
    -
    
    
    
    stacking and halogen bonding, often rendering them sparingly soluble in standard non-polar solvents at room temperature.[1]
  • Solvolytic Instability: While polar aprotic solvents (DMSO, DMF) dissolve PHBBs effectively, they accelerate nucleophilic attack, leading to rapid degradation (dimerization or hydrolysis) or violent decomposition.[1]

This guide provides a rational, evidence-based framework for selecting solvent systems that balance solubility, stability, and reactivity.[1]

Physicochemical Determinants of Solubility

To select the correct solvent, one must understand the forces holding the PHBB crystal together versus the forces driving solvation.[1]

The Halogen Effect on Lattice Energy

Unlike simple benzyl bromide, PHBBs exhibit distinct behaviors based on the halogen type:

  • Poly-Fluorinated (e.g., Pentafluorobenzyl bromide):

    • Effect: High electronegativity reverses the quadrupole moment of the benzene ring.

    • Solubility Implication: These often exhibit "fluorous" behavior. They may be less soluble in standard lipophilic solvents (Hexane) and require oxygenated solvents (Ethers, Esters) or fluorinated co-solvents.[1]

  • Poly-Brominated/Iodinated:

    • Effect: Large polarizability and strong Halogen Bonding (X[1]···X or X···

      
       interactions).
      
    • Solubility Implication: High melting points. These require solvents with high dispersion forces (Chlorobenzene, Toluene) or high dielectric constants to break the lattice.[1]

Hansen Solubility Parameters (HSP)

We utilize HSP to predict compatibility.[2] A solvent is likely effective if its parameters (


) align with the solute.[1]
ParameterDescriptionRelevance to PHBBs

(Dispersion)
Van der Waals forcesCritical. PHBBs have high

due to heavy halogens.[1] Solvents like DCM and Chlorobenzene match this well.

(Polarity)
Dipole-dipoleModerate. The C-Br bond creates a dipole, but symmetric poly-halogenation can cancel overall molecular dipole.[1]

(H-Bonding)
Hydrogen bondingLow. PHBBs are H-bond acceptors (weak) but not donors.[1] Avoid protic solvents (Alcohols) which form "cages" and impede reactivity.[1]

Visualizing the Dissolution Mechanism

The following diagram illustrates the energetic competition between the crystal lattice and the solvation shell.

DissolutionMechanism Crystal Solid PHBB (High Lattice Energy) Transition Transition State (Breaking Halogen Bonds) Crystal->Transition Requires Energy (Endothermic) Solvent Organic Solvent (Dipole/Dispersion) Solvent->Transition Solvent Cavity Formation Solution Solvated Species (Free Ions/Molecules) Transition->Solution Solvation Enthalpy (Exothermic) Solution->Crystal Precipitation (if Saturation > Ksp)

Figure 1: The dissolution pathway.[1] For PHBBs, the energy required to break the 'Crystal' state is high due to halogen bonding, necessitating solvents that provide significant Solvation Enthalpy.[1]

Solvent Selection Matrix

Do not rely on a single "universal" solvent.[1] Select based on your operational phase.

Table 1: Solvent Compatibility Guide[1]
Solvent ClassSpecific SolventSolubility RatingStability RatingRecommended Application
Chlorinated Dichloromethane (DCM)Excellent High Standard workup, chromatography, low-temp reactions.[1]
Polar Aprotic Acetonitrile (MeCN)Good High Best General Purpose. Substitution reactions (SN2), recrystallization.[1]
Polar Aprotic DMF / DMSOExcellent Low (Risk) Use only for immediate reaction.[1] High risk of Kornblum oxidation or runaway exotherms.
Ethers THF / 2-MeTHFGood Moderate Grignard formation, Lithium-Halogen exchange.[1]
Aromatic Toluene / ChlorobenzeneModerate High High-temperature reactions; Azeotropic drying.
Green Alt. Ethyl Acetate (EtOAc)Good High Safer alternative to DCM for extractions.
The "Green" Alternative: 2-MeTHF

For drug development pipelines requiring lower toxicity profiles, 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice over THF or DCM.[1] It offers:

  • Higher boiling point (80°C) for rate acceleration.

  • Immiscibility with water (simplifies workup).

  • Excellent solubility for poly-brominated aromatics derived from biomass sources.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination (NMR Method)

Avoid visual estimation, which is prone to error with micro-crystalline suspensions.[1]

  • Preparation: Weigh 10 mg of PHBB into a vial.

  • Solvent Addition: Add 500 µL of the deuterated solvent candidate (e.g., CDCl3, DMSO-d6).[1]

  • Internal Standard: Add 10 µL of a standard with known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Analysis: Acquire 1H NMR (or 19F NMR for fluorinated analogs).

  • Validation: Integrate the benzylic protons (-CH2-Br, typically

    
     4.4–4.6 ppm) against the internal standard.
    
    • Calculation: If the integrated molarity matches the theoretical added mass, the compound is fully soluble.[1] If lower, the solution is saturated.[1]

Protocol B: Safe Handling of Lachrymators

PHBBs are potent tear agents. This protocol is non-negotiable.

  • Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.

  • Neutralization Station: Prepare a beaker of 10% aqueous Sodium Thiosulfate (

    
    ) or Ethanolamine.
    
    • Mechanism:[3][4][5] These nucleophiles rapidly quench the benzylic bromide, destroying lachrymatory activity.[1]

  • Decontamination: Dip all spatulas, needles, and glassware into the neutralization bath before removing them from the hood.[1]

Stability & Reactivity Workflow

The following decision tree guides the researcher in selecting a solvent system based on the intended chemical transformation.

SolventSelection Start Start: Reaction Type? SN2 Nucleophilic Substitution (e.g., Azide, Amine) Start->SN2 Metal Metal-Mediated (e.g., Suzuki, Grignard) Start->Metal PolarityCheck Is Nucleophile Soluble? SN2->PolarityCheck ProticCheck Strictly Anhydrous? Metal->ProticCheck UseMeCN Use Acetonitrile (MeCN) (Balance of Rate/Stability) PolarityCheck->UseMeCN Yes UseDMF Use DMF/DMSO (WARNING: Exothermic/Unstable) PolarityCheck->UseDMF No (Salt requires polarity) UseTHF Use THF or 2-MeTHF (Stabilizes Metal Species) ProticCheck->UseTHF Yes (Standard) UseTol Use Toluene (Non-coordinating) ProticCheck->UseTol High Temp Required

Figure 2: Decision matrix for solvent selection based on reaction mechanism.[1]

Critical Warning: The DMSO Trap

While DMSO dissolves PHBBs instantly, it is chemically incompatible for storage.[1]

  • Mechanism: DMSO acts as an oxidant (similar to Swern oxidation conditions), converting the benzyl bromide to a benzaldehyde (Kornblum Oxidation) or a benzyl alcohol over time.[1]

  • Recommendation: Dissolve in DMSO only immediately prior to injection into the reaction vessel.

References

  • Hansen Solubility Parameters: Abbott, S. (2023).[1][6] Hansen Solubility Parameters: A User's Handbook. [Link][1]

  • Green Solvent Selection: Prat, D., et al. (2016).[1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]

  • Safety Data & Handling: PubChem. (n.d.). Benzyl Bromide - Safety and Hazards. National Library of Medicine. [Link]

  • Nucleophilic Substitution Mechanisms: Ashenhurst, J. (2020).[1] "Benzylic Bromination and Reactivity."[7][8][9] Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Comparative Reactivity and Application of 2-Bromo-4-chloro-6-fluorobenzyl Bromide and its Chloride Analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed comparative analysis of 2-Bromo-4-chloro-6-fluorobenzyl bromide and its corresponding chloride analog. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of properties to explore the fundamental principles governing the reactivity of these important synthetic intermediates. By understanding the core chemical differences, scientists can make more informed decisions in experimental design, optimizing reaction pathways for the synthesis of complex molecular targets.

Introduction: A Tale of Two Halides

Polyhalogenated benzyl halides are foundational building blocks in modern organic synthesis.[1] Their utility stems from the benzylic halide moiety, a reactive functional group that allows for the introduction of the substituted aromatic ring into a wide array of molecules via nucleophilic substitution reactions.[1] This guide focuses on two closely related structures: 2-Bromo-4-chloro-6-fluorobenzyl bromide and 2-Bromo-4-chloro-6-fluorobenzyl chloride.

While differing by only a single atom at the benzylic position, the choice between the bromide and chloride analog has profound implications for reaction kinetics, selectivity, and overall synthetic strategy. The primary differentiator is the nature of the benzylic halogen, which acts as the leaving group in their most common reactions. This distinction is critical for synthetic chemists aiming to achieve specific outcomes, whether that be rapid, high-yield conversions or carefully controlled, selective transformations.

Structural and Physicochemical Properties

The foundational difference between these two reagents begins with their basic physical and chemical properties. While specific experimental data for these exact, highly substituted compounds is not always available in central repositories, we can compile their core attributes and draw reliable comparisons based on established chemical principles.

Property2-Bromo-4-chloro-6-fluorobenzyl bromide2-Bromo-4-chloro-6-fluorobenzyl chloride
Molecular Formula C₇H₄Br₂ClFC₇H₄BrCl₂F
Molecular Weight 302.37 g/mol [1][2]257.92 g/mol
Core Structure A benzene ring substituted with a bromomethyl group at position 1, a bromine atom at position 2, a chlorine atom at position 4, and a fluorine atom at position 6.[1]A benzene ring substituted with a chloromethyl group at position 1, a bromine atom at position 2, a chlorine atom at position 4, and a fluorine atom at position 6.
Typical Appearance Colorless to light yellow liquid or solid.Colorless to light yellow liquid or solid.
Key Reactive Site Benzylic C-Br bondBenzylic C-Cl bond

The Core Directive: Reactivity and the Leaving Group Effect

The most significant distinction between the bromide and chloride analogs lies in their reactivity as electrophiles in nucleophilic substitution reactions. This difference is almost entirely governed by the leaving group ability of the benzylic halide.

3.1. The Principle of Leaving Group Ability

In a nucleophilic substitution reaction, the leaving group departs with the pair of electrons from its bond with the electrophilic carbon. A "good" leaving group is a species that is stable on its own after it has left. For halides, the stability of the resulting anion (X⁻) is key.

  • Bond Strength: The Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond. This is due to the larger atomic radius of bromine, resulting in less effective orbital overlap with carbon. A weaker bond requires less energy to break, facilitating a faster reaction.

  • Anion Stability: The bromide ion (Br⁻) is larger and more polarizable than the chloride ion (Cl⁻). This allows the negative charge on the bromide ion to be dispersed over a larger volume, making it more stable and less basic than the chloride ion. This superior stability makes bromide a better leaving group.

Consequently, 2-Bromo-4-chloro-6-fluorobenzyl bromide is a more reactive alkylating agent than its chloride counterpart .[3][4] This heightened reactivity is a direct result of the bromide being a superior leaving group.

3.2. Mechanistic Implications

These compounds can react via both Sₙ1 and Sₙ2 pathways, depending on the nucleophile, solvent, and reaction conditions.

  • Sₙ2 Reaction: In a bimolecular (Sₙ2) pathway, the nucleophile attacks the electrophilic benzylic carbon at the same time the leaving group departs. The lower bond energy of the C-Br bond means the transition state for the bromide analog is lower in energy, leading to a faster reaction rate.

  • Sₙ1 Reaction: In a unimolecular (Sₙ1) pathway, the leaving group departs first to form a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile. The rate-determining step is the formation of this carbocation. Since the C-Br bond is more easily cleaved, the bromide analog will form the carbocation more readily and thus react faster via an Sₙ1 mechanism as well.

SN2_Reaction Nu Nu⁻ TS [Nu---CH₂(R)---X]⁻ Nu->TS Attack Substrate R-CH₂-X Substrate->TS Product R-CH₂-Nu TS->Product Bond Formation LG X⁻ TS->LG Bond Cleavage (Faster for X=Br) SN1_Reaction Substrate R-CH₂-X Carbocation R-CH₂⁺ Substrate->Carbocation Step 1 (Slow) Faster for X=Br LG X⁻ Product R-CH₂-Nu Carbocation->Product Step 2 (Fast) Nu Nu⁻

Caption: Generalized Sₙ1 reaction pathway.

Synthetic Protocols and Considerations

The synthesis of these benzyl halides typically starts from the corresponding toluene derivative, 2-Bromo-4-chloro-6-fluorotoluene. The choice of halogenating agent dictates whether the bromide or chloride is produced.

4.1. General Synthesis Route: Free-Radical Halogenation

The most common method is the free-radical halogenation of the benzylic methyl group, initiated by UV light or a chemical radical initiator.

  • For Benzyl Bromide: N-Bromosuccinimide (NBS) is the reagent of choice, often used with a radical initiator like benzoyl peroxide in a non-polar solvent like carbon tetrachloride. [5]* For Benzyl Chloride: Gaseous chlorine under UV irradiation or sulfuryl chloride (SO₂Cl₂) can be used for the chlorination of the methyl group. [6][7] 4.2. Example Protocol: Synthesis of a Substituted Benzyl Bromide

This protocol is a generalized procedure based on the well-established method of using NBS for benzylic bromination. [5] Objective: To synthesize 2-Bromo-4-chloro-6-fluorobenzyl bromide from 2-Bromo-4-chloro-6-fluorotoluene.

Materials:

  • 2-Bromo-4-chloro-6-fluorotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Benzoyl peroxide (AIBN is a safer alternative) (0.02 eq)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle and light source (e.g., 250W lamp)

Procedure:

  • Setup: To a dry, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add 2-Bromo-4-chloro-6-fluorotoluene and the solvent.

  • Reagent Addition: Add N-Bromosuccinimide and the radical initiator to the flask.

  • Reaction Initiation: Begin stirring and gently heat the mixture to reflux while irradiating with the lamp.

  • Monitoring: The reaction progress can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide floating at the surface. TLC or GC analysis can also be used.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of cold solvent.

  • Purification: Combine the filtrates and wash with an aqueous solution of sodium bisulfite (to remove any remaining bromine), followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or chromatography if necessary.

Strategic Application in Synthesis: When to Choose Bromide vs. Chloride

The decision to use the bromide or chloride analog is a strategic one, based on the specific requirements of the synthetic step.

Use 2-Bromo-4-chloro-6-fluorobenzyl bromide when:

  • High Reactivity is Needed: For reactions with weak nucleophiles (e.g., hindered alcohols, electron-poor amines) or when rapid reaction times are desired. [4]* Forcing Conditions Must Be Avoided: Its higher reactivity allows reactions to proceed under milder conditions (e.g., lower temperatures), which can be crucial for sensitive substrates.

  • In Situ Iodide Catalysis: Benzyl bromides are often used with catalytic amounts of sodium iodide to generate the even more reactive benzyl iodide in situ, a strategy less effective with the less reactive chloride. [4] Use 2-Bromo-4-chloro-6-fluorobenzyl chloride when:

  • Greater Selectivity is Required: In complex molecules with multiple potential sites for nucleophilic attack, the milder reactivity of the chloride can allow for more selective reactions.

  • Working with Strong Nucleophiles: When reacting with very strong, unhindered nucleophiles (e.g., alkoxides, thiolates), the chloride is sufficiently reactive and its slower reaction rate can be easier to control.

  • Cost and Stability are Factors: Benzyl chlorides are often less expensive and can have a longer shelf life than their more reactive bromide counterparts, making them preferable for large-scale industrial processes. [4]

Decision_Tree Start Start: Choose a Benzylating Agent Nucleophile Assess Nucleophile Reactivity Start->Nucleophile WeakNu Weak / Hindered Nucleophile? Nucleophile->WeakNu Strong / Unhindered Nucleophile->WeakNu Weak / Hindered Conditions Reaction Conditions? WeakNu->Conditions No UseBromide Use Benzyl Bromide (Higher Reactivity) WeakNu->UseBromide Yes Conditions->UseBromide Mild Conditions Required UseChloride Use Benzyl Chloride (Controlled Reactivity) Conditions->UseChloride Standard Conditions Cost is a Factor

Caption: Decision workflow for selecting the appropriate benzyl halide.

Safety and Handling

Both 2-Bromo-4-chloro-6-fluorobenzyl bromide and its chloride analog must be handled with care.

  • Lachrymators: Like many benzyl halides, these compounds are strong lachrymators, meaning they are powerful irritants to the eyes, mucous membranes, and respiratory tract. [8]* Alkylating Agents: As reactive alkylating agents, they should be considered potentially mutagenic and handled with appropriate caution to avoid skin contact and inhalation.

  • Required PPE: Always handle these reagents in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

The primary difference between 2-Bromo-4-chloro-6-fluorobenzyl bromide and its chloride analog is a direct consequence of the leaving group: bromide's superior stability and the weaker C-Br bond make the benzyl bromide a significantly more reactive electrophile. This distinction is not trivial; it is a fundamental tool that allows synthetic chemists to tailor their approach to a specific chemical challenge. The bromide is the reagent of choice for difficult transformations requiring high reactivity, while the chloride offers a more controlled, selective, and often more economical option for less demanding applications. A thorough understanding of this reactivity differential is essential for the efficient and successful synthesis of novel chemical entities in research and industry.

References

  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of Toxicology, 53(3), 193-201. [Link]

  • Wikipedia. (n.d.). Benzyl bromide. [Link]

  • Quora. (2018). What is the difference between benzyl chloride and benzyl bromide?. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloride. [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. [Link]

  • Organic Letters. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide. [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis and Chemical Reactions of 2-Chloro-6-fluorobenzyl Chloride. [Link]

  • Faculty of Science, Tanta University. (n.d.). Organic Halogen compounds.
  • Google Patents. (n.d.). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.

Sources

The Strategic Utility of 2-Bromo-4-chloro-6-fluorobenzyl bromide in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of halogens into molecular frameworks is a cornerstone of rational drug design. Polyhalogenated aromatic compounds, in particular, serve as versatile synthons, offering a palette of reactive sites for the construction of complex molecular architectures. 2-Bromo-4-chloro-6-fluorobenzyl bromide, a highly functionalized benzyl halide, represents a niche yet powerful building block for the synthesis of novel pharmaceutical agents and other high-value chemical entities. The presence of three distinct halogen atoms on the phenyl ring, coupled with the reactive benzylic bromide moiety, provides a platform for selective and sequential chemical transformations. This guide provides a comprehensive overview of the chemical identity, synthesis, reactivity, and applications of 2-Bromo-4-chloro-6-fluorobenzyl bromide, with a particular focus on its potential role in the development of targeted therapeutics.

Chemical Identity and Physicochemical Properties

IdentifierValueSource
IUPAC Name 1-Bromo-2-(bromomethyl)-5-chloro-3-fluorobenzeneN/A
CAS Number 2090554-83-7[1]
Molecular Formula C₇H₄Br₂ClF
Molecular Weight 302.37 g/mol
InChI 1S/C7H4Br2ClF/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2
InChIKey DTHIDHSSJAPUGJ-UHFFFAOYSA-N
SMILES C1=C(C(=C(C=C1F)Cl)Br)CBrN/A

Synthesis of 2-Bromo-4-chloro-6-fluorobenzyl bromide

The synthesis of 2-Bromo-4-chloro-6-fluorobenzyl bromide can be logically approached via the radical bromination of the corresponding toluene derivative, 2-bromo-4-chloro-6-fluorotoluene. This method is a well-established transformation for the introduction of a bromine atom at the benzylic position. A plausible and efficient protocol is outlined below, adapted from procedures for structurally similar compounds.[2]

Experimental Protocol: Radical Bromination of 2-bromo-4-chloro-6-fluorotoluene

Materials:

  • 2-bromo-4-chloro-6-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., benzoyl peroxide or AIBN)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-chloro-6-fluorotoluene (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-Bromosuccinimide (1.05 eq) and the radical initiator (0.02 eq) to the solution.

  • Flush the apparatus with an inert gas.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Bromo-4-chloro-6-fluorobenzyl bromide.

G start Start: 2-bromo-4-chloro-6-fluorotoluene dissolve Dissolve in CCl₄ start->dissolve add_reagents Add NBS and Radical Initiator dissolve->add_reagents reflux Reflux under UV irradiation add_reagents->reflux workup Aqueous workup and extraction reflux->workup purify Column Chromatography workup->purify product Product: 2-Bromo-4-chloro-6-fluorobenzyl bromide purify->product

Caption: Synthetic workflow for 2-Bromo-4-chloro-6-fluorobenzyl bromide.

Reactivity and Synthetic Utility

The synthetic potential of 2-Bromo-4-chloro-6-fluorobenzyl bromide stems from the differential reactivity of its halogen substituents. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aromatic halogens offer opportunities for cross-coupling reactions.

Nucleophilic Substitution at the Benzylic Position

The carbon-bromine bond of the benzyl bromide moiety is the most reactive site, readily undergoing nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[3] This reactivity allows for the facile introduction of the substituted benzyl group into various molecular scaffolds, a key strategy in the synthesis of complex organic molecules and pharmaceutical intermediates.[4][5]

G reactant 2-Bromo-4-chloro-6-fluorobenzyl bromide product Substituted Product reactant->product Nucleophilic Substitution nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Bromide ion (Br⁻) product->leaving_group

Caption: General scheme of nucleophilic substitution.

Application in Drug Discovery: A Case Study in BRD4 Inhibitor Synthesis

A particularly compelling application of polyhalogenated benzyl bromides is in the synthesis of inhibitors for epigenetic targets, such as Bromodomain-containing protein 4 (BRD4).[6][7] BRD4 is a key regulator of gene expression and has emerged as a promising target for the treatment of cancer and inflammatory diseases.[8] The synthesis of many BRD4 inhibitors involves the alkylation of a core scaffold with a substituted benzyl halide.

The unique substitution pattern of 2-Bromo-4-chloro-6-fluorobenzyl bromide makes it an attractive building block for creating novel BRD4 inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties. The fluorine and chlorine atoms can modulate the electronic properties of the molecule and engage in specific interactions within the BRD4 binding pocket.

Conceptual Signaling Pathway of BRD4 Inhibition

G acetylated_histones Acetylated Histones brd4 BRD4 acetylated_histones->brd4 recruits transcription_factors Transcription Factors brd4->transcription_factors activates oncogene_expression Oncogene Expression (e.g., c-Myc) transcription_factors->oncogene_expression promotes tumor_growth Tumor Growth oncogene_expression->tumor_growth drives brd4_inhibitor BRD4 Inhibitor (Synthesized from 2-bromo-4-chloro-6-fluorobenzyl bromide) brd4_inhibitor->brd4 blocks binding

Caption: BRD4 inhibition mechanism of action.

Representative Experimental Protocol: Synthesis of a Potential BRD4 Inhibitor

This protocol describes a general procedure for the N-alkylation of a heterocyclic core, a common step in the synthesis of BRD4 inhibitors.

Materials:

  • 2-Bromo-4-chloro-6-fluorobenzyl bromide

  • A heterocyclic core (e.g., a derivative of phthalazinone)[6]

  • A non-nucleophilic base (e.g., potassium carbonate or cesium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of the heterocyclic core (1.0 eq) in the anhydrous solvent, add the base (1.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

  • Add a solution of 2-Bromo-4-chloro-6-fluorobenzyl bromide (1.1 eq) in the anhydrous solvent dropwise.

  • Stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-benzylated product.

Safety and Handling

2-Bromo-4-chloro-6-fluorobenzyl bromide is expected to be a corrosive and lachrymatory compound, characteristic of many benzyl bromides. Proper handling and safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[11] The container should be tightly sealed.

  • Spill Response: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup. Avoid direct contact with the skin and eyes.[11]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[11] For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in all cases of exposure.

Conclusion

2-Bromo-4-chloro-6-fluorobenzyl bromide is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its unique pattern of halogenation provides a platform for the creation of novel and complex molecules. The strategic application of this reagent, particularly in the synthesis of targeted therapeutics like BRD4 inhibitors, underscores its value to the scientific community. Adherence to strict safety protocols is essential when working with this reactive compound. This guide serves as a foundational resource for researchers seeking to leverage the synthetic utility of 2-Bromo-4-chloro-6-fluorobenzyl bromide in their endeavors.

References

  • Frontiers in Pharmacology. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. [Link]

  • Molecules. (2021). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. [Link]

  • European Journal of Medicinal Chemistry. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide. [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. [Link]

  • Syracuse University Environmental Health and Safety Services. (n.d.). Corrosives. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Bromo-4-chloro-6-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-4-chloro-6-fluorobenzyl bromide represents a challenge in regioselective aromatic substitution.[1] This polyhalogenated benzyl bromide is a high-value pharmacophore scaffold, often utilized in the development of agrochemicals and active pharmaceutical ingredients (APIs) requiring specific steric and electronic tuning.[2]

This guide details a robust, two-step protocol starting from the commercially available 4-chloro-2-fluorotoluene .[1] The route prioritizes regiocontrol during the construction of the arene core, followed by a controlled radical bromination to install the benzylic leaving group.

Key Advantages of This Protocol
  • Regiocontrol: Exploits the directing effects of the methyl group to install the bromine atom specifically at the C6 position, avoiding the need for expensive lithiation-trapping sequences.

  • Scalability: Utilizes standard electrophilic and radical bromination techniques amenable to gram-to-kilogram scale-up.[1]

  • Purification Strategy: Includes specific checkpoints to manage the common impurity profile (gem-dibromides) inherent in benzylic halogenations.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage functionalization of the benzylic carbon. The core aromatic substitution pattern is established early, utilizing the directing power of the methyl group to orchestrate the placement of the bromine atom.

Retrosynthesis Target Target: 2-Bromo-4-chloro-6-fluorobenzyl bromide Precursor Precursor: 2-Bromo-4-chloro-6-fluorotoluene Target->Precursor Wohl-Ziegler Bromination Start Starting Material: 4-Chloro-2-fluorotoluene Precursor->Start Electrophilic Aromatic Substitution (EAS)

Figure 1: Retrosynthetic disconnection showing the linear two-step pathway.[1]

Step 1: Synthesis of 2-Bromo-4-chloro-6-fluorotoluene[1]

The first objective is to install a bromine atom at the C6 position of 4-chloro-2-fluorotoluene.[1]

Mechanistic Insight: Regioselectivity

Direct bromination of 4-chloro-2-fluorotoluene is governed by the interplay of directing groups:

  • Methyl (C1): Weakly activating, ortho/para directing.[1]

  • Fluoro (C2): Deactivating, ortho/para directing.[1]

  • Chloro (C4): Deactivating, ortho/para directing.[1]

Analysis:

  • The para position relative to Methyl is blocked by Chlorine.

  • The ortho position at C3 is sterically crowded (sandwiched between F and Cl) and electronically disfavored.

  • The ortho position at C6 is sterically accessible and activated by the Methyl group.

Experimental Protocol

Reagents:

  • 4-Chloro-2-fluorotoluene (1.0 equiv)[1]

  • Bromine (

    
    ) (1.05 equiv)[1]
    
  • Iron powder (Fe) (0.05 equiv) or

    
     (catalytic)[1]
    
  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid[1]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.

  • Charging: Charge the flask with 4-chloro-2-fluorotoluene (144.5 g, 1.0 mol) and Iron powder (2.8 g, 0.05 mol). Add DCM (500 mL) if running in solution, or perform neat if temperature control is robust.

  • Bromination: Cool the mixture to 0–5 °C. Add Bromine (167.8 g, 1.05 mol) dropwise over 2 hours.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature <10 °C to prevent over-bromination or migration.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by GC-MS or TLC (Hexanes).

  • Quench: Pour the reaction mixture into ice water (500 mL) containing Sodium Bisulfite (

    
    , 10% aq) to quench excess bromine (indicated by the disappearance of the red color).
    
  • Workup: Extract with DCM (3 x 200 mL). Wash combined organics with water, saturated

    
    , and brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the solvent. Purify the residue via vacuum distillation.

    • Target Fraction: Collect the fraction boiling at ~80–85 °C (at 5 mmHg).

    • Yield: Expect 85–92% yield of a colorless to pale yellow liquid.[3]

Step 2: Synthesis of 2-Bromo-4-chloro-6-fluorobenzyl bromide[1]

The second step involves the radical bromination of the benzylic methyl group. This step requires precise stoichiometry to minimize the formation of the gem-dibromide byproduct.

Reaction Pathway & Logic[1]

ReactionPathway Substrate 2-Bromo-4-chloro- 6-fluorotoluene Radical Benzylic Radical Intermediate Substrate->Radical NBS, AIBN Heat/Light Product Target: Benzyl Bromide Radical->Product + Br• SideProduct Impurity: Benzal Bromide (Gem-dibromo) Product->SideProduct Excess NBS Over-reaction

Figure 2: Radical pathway illustrating the risk of over-bromination.[1][4]

Experimental Protocol

Reagents:

  • 2-Bromo-4-chloro-6-fluorotoluene (from Step 1) (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (0.95 - 1.0 equiv)[1]

    • Note: Use slightly less than 1 equivalent to prevent over-bromination.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO).[1]

  • Solvent: Carbon Tetrachloride (

    
    ) (Classic) or Acetonitrile/Trifluorotoluene (Green alternatives).[1]
    

Procedure:

  • Preparation: In a dry round-bottom flask, dissolve 2-bromo-4-chloro-6-fluorotoluene (22.3 g, 100 mmol) in anhydrous Acetonitrile (

    
    , 200 mL).
    
    • Solvent Choice: While

      
       is standard, Acetonitrile is safer and often provides better selectivity for electron-deficient rings.[1]
      
  • Addition: Add NBS (17.8 g, 100 mmol) and AIBN (0.82 g, 5 mmol).

  • Initiation: Heat the mixture to reflux (80–82 °C) under an inert atmosphere (

    
     or Ar).
    
    • Visual Cue: The reaction is active when the dense NBS solid floats to the surface and converts to the lighter succinimide, which eventually settles or floats differently depending on solvent density.

  • Monitoring: Monitor strictly by HPLC or GC after 2 hours.

    • Stop Criteria: Stop reaction when conversion reaches ~90-95%. Do not push for 100% conversion, as the rate of dibromination increases significantly as starting material depletes.

  • Workup: Cool to room temperature. Filter off the precipitated succinimide. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil will contain ~5-10% starting material and <5% dibromide.

    • Crystallization: Dissolve in hot Hexanes or Heptane. Cool slowly to 0 °C to crystallize the product.

    • Column Chromatography: If oil persists, use Silica Gel (Hexanes/EtOAc 98:2).

  • Characterization:

    • Appearance: White to off-white crystalline solid or oil (low melting point).[1]

    • 1H NMR (CDCl3): Look for the benzylic

      
       singlet around 
      
      
      
      4.5 - 4.7 ppm.[1]

Quantitative Data Summary

ParameterStep 1 (Nuclear Bromination)Step 2 (Benzylic Bromination)
Reagent

/ Fe
NBS / AIBN
Limiting Factor Temperature control (<10°C)Stoichiometry (avoid excess NBS)
Major Impurity 3-Bromo isomer (trace)Gem-dibromide, Unreacted SM
Typical Yield 85 - 92%70 - 80% (isolated)
Scale Suitability High (kg scale)Medium (requires careful monitoring)

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and toxic lachrymator. Handle only in a functioning fume hood. Use a scrubber for HBr off-gas.
    
  • N-Bromosuccinimide (NBS): Store in a refrigerator. Recrystallize from water if the solid is yellow (degraded), as impure NBS can lead to failed initiation.

  • Benzyl Bromides: The final product is a potent lachrymator and alkylating agent. Double-glove (Nitrile + Laminate) and use strict containment.[1] Neutralize glassware with dilute alcoholic KOH before cleaning.

References

  • Regioselectivity in Halogenation

    • Smith, K., & James, D. (2009). Regioselective halogenation of aromatic compounds.[5][6] Organic Preparations and Procedures International.[7] [1]

  • Precursor Synthesis (Analogous Protocols)

    • Sigma-Aldrich.[1][8] (n.d.). 1-Bromo-5-chloro-3-fluoro-2-methylbenzene Product Page.[1]Link (Demonstrates commercial viability of the core).[1]

    • Lulinski, S., & Serwatowski, J. (2003). Regioselective bromination of fluorotoluenes. Journal of Organic Chemistry. Link

  • Wohl-Ziegler Reaction Conditions

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[1][9] Chemical Reviews. Link

Sources

C-alkylation of enolates with 2-Bromo-4-chloro-6-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision C-Alkylation of Enolates with 2-Bromo-4-chloro-6-fluorobenzyl bromide

Part 1: Introduction & Strategic Analysis

1.1 Executive Summary The alkylation of enolates with poly-halogenated benzyl bromides is a pivotal transformation in the synthesis of lipophilic pharmacophores. However, the specific reagent 2-Bromo-4-chloro-6-fluorobenzyl bromide presents a unique "Ortho-Gate" challenge. While the electron-deficient aromatic ring enhances the electrophilicity of the benzylic carbon, the steric bulk of the ortho-substituents (2-Bromo and 6-Fluoro) significantly retards the trajectory of nucleophilic attack. This guide provides a validated protocol to maximize C-alkylation (the desired pharmacological pathway) while suppressing O-alkylation and elimination side reactions.

1.2 Chemical Property Analysis

FeatureComponentChemical Impact on Alkylation
Electrophile 2-Bromo-4-chloro-6-fluorobenzyl bromide [1] • Steric Hindrance: The 2-Br (Van der Waals radius ~1.85 Å) and 6-F (~1.47 Å) create a "steric corridor," blocking the approach of bulky enolates.• Electronics: The halogenated ring is highly electron-withdrawing (

), making the benzylic carbon highly electrophilic, but also increasing the acidity of the benzylic protons (risk of elimination/carbene formation).
Nucleophile Enolate (Lithium/Sodium) [2] • Ambident Character: Can react at Oxygen (hard) or Carbon (soft).[3][4][5]• Regioselectivity: Steric hindrance at the electrophile favors O-alkylation (kinetic product) over C-alkylation (thermodynamic product).

1.3 The "Ortho-Gate" Paradox In standard benzylations, the reaction is fast and C-selective. With this reagent, the ortho substituents destabilize the


 transition state.
  • Risk: If the C-attack is too slow, the enolate oxygen (less sterically demanded) will attack, yielding the enol ether (O-alkylation).

  • Solution: We must utilize "Soft-Soft" interactions to favor C-alkylation. This involves using non-polar solvents to tighten the ion pair or specific additives to shield the oxygen.

Part 2: Experimental Protocols

Method A: Kinetic Enolate Alkylation (Lithium Enolates)

Best for: Ketones, Esters, and Amides requiring regioselective deprotonation.

Reagents:

  • Substrate (Ketone/Ester)[2][6][7][8]

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS (1.1 equiv)

  • Electrophile: 2-Bromo-4-chloro-6-fluorobenzyl bromide (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Additive: HMPA or DMPU (Optional, see Optimization)

Step-by-Step Procedure:

  • Enolate Generation:

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Charge with anhydrous THF and cool to -78°C .

    • Add LDA (2.0 M in THF/heptane) dropwise.

    • Slowly add the ketone substrate (dissolved in minimal THF) over 15 minutes.

    • Critical: Stir at -78°C for 45 minutes to ensure complete deprotonation. Incomplete enolization results in proton transfer between product and starting material (poly-alkylation).

  • Electrophile Preparation:

    • Dissolve 2-Bromo-4-chloro-6-fluorobenzyl bromide in anhydrous THF.

    • Note: Benzyl bromides are potent lachrymators. Handle exclusively in a fume hood.

  • The "Ortho-Gate" Addition:

    • Add the electrophile solution dropwise to the enolate at -78°C.

    • Crucial Deviation: Unlike standard benzyl bromides, this reaction will likely not proceed to completion at -78°C due to the steric barrier.

    • Allow the reaction to warm slowly to -20°C over 2 hours. Monitor via TLC/LC-MS.

    • Stop Point: If O-alkylation is observed (new high Rf spot), keep colder (-40°C) and extend time.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       while still cold.
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      .
Method B: Thermodynamic Alkylation (Active Methylenes)

Best for: Malonates,


-keto esters, 1,3-diketones.

Reagents:

  • Base:

    
     (mild) or NaH (strong)
    
  • Solvent: Acetone (for

    
    ) or DMF/THF (for NaH)
    
  • Catalyst: 18-Crown-6 (if using

    
    ) or TBAI (Phase Transfer Catalyst)
    

Procedure:

  • Dissolve the 1,3-dicarbonyl substrate in Acetone (

    
    ).
    
  • Add

    
     (2.0 equiv) and 18-Crown-6 (0.1 equiv). Stir for 30 min at RT.
    
  • Add 2-Bromo-4-chloro-6-fluorobenzyl bromide (1.1 equiv) in one portion.

  • Reflux at 55°C. The elevated temperature helps overcome the steric barrier of the 2-Br/6-F groups.

  • Monitor for disappearance of starting material (typically 4-12 hours).

Part 3: Visualization & Logic

Diagram 1: Mechanistic Pathway & Steric Gating

This diagram illustrates the competition between C- and O-alkylation dictated by the steric bulk of the electrophile.

ReactionMechanism Enolate Lithium Enolate (Ambident Nucleophile) TS_C Transition State (C-Attack) High Energy Barrier (Steric Clash with 2-Br/6-F) Enolate->TS_C Soft-Soft Interaction (Favored by Non-polar Solvent) TS_O Transition State (O-Attack) Lower Steric Barrier Enolate->TS_O Hard-Hard Interaction (Favored by HMPA/DMF) Electrophile 2-Bromo-4-chloro- 6-fluorobenzyl bromide Electrophile->TS_C Electrophile->TS_O Product_C C-Alkylated Product (Thermodynamic/Desired) TS_C->Product_C Major Pathway (if Temp > -40°C) Product_O O-Alkylated Ether (Kinetic/Side Product) TS_O->Product_O Minor Pathway

Caption: Steric hindrance at the benzylic position raises the activation energy for C-alkylation, requiring careful temperature modulation to avoid the faster O-alkylation pathway.

Diagram 2: Decision Tree for Optimization

OptimizationWorkflow Start Start: Alkylation Outcome Check Analyze Crude NMR Start->Check Success >90% C-Alkylation Check->Success Ideal O_Alk High O-Alkylation Check->O_Alk Kinetic Control No_Rxn Low Conversion Check->No_Rxn Steric Block Poly Poly-Alkylation Check->Poly Proton Exchange Fix_O Action: Switch Solvent to Toluene or use LiHMDS (Softer Base) O_Alk->Fix_O Fix_NoRxn Action: Add NaI (Finkelstein) or Warm to 0°C No_Rxn->Fix_NoRxn Fix_Poly Action: Use 2.2 eq Base or Inverse Addition Poly->Fix_Poly

Caption: Troubleshooting logic for optimizing the alkylation of hindered benzyl bromides.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High O-Alkylation Solvent is too polar (separates ion pair, exposing Oxygen).Switch from DMF/THF to Toluene or Ether . The tight ion pair shields the oxygen, forcing C-alkylation.
Low Conversion Steric bulk of 2-Br/6-F prevents approach at -78°C.Finkelstein Modification: Add 10 mol% Sodium Iodide (NaI). This generates the transient benzyl iodide in situ, which is a better electrophile (longer bond length reduces steric clash).
Recovery of Alcohol Hydrolysis of the bromide.Ensure all reagents are strictly anhydrous. Benzyl bromides hydrolyze easily.
Elimination Products The enolate acted as a base, not a nucleophile.[5]Use a less bulky base if possible. Ensure the electrophile is added slowly to keep its concentration low relative to the enolate.

References

  • Reich, H. J. (2023). Ambidextrous Nucleophiles: Enolates. University of Wisconsin-Madison. Link

    • Foundational text on the hard/soft acid-base theory applied to enol
  • Evans, D. A. (2005). Evans pKa Table and Enolate Chemistry. Harvard University. Link

    • Authoritative source for pKa values and solvent effects on enol
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Standard reference for the mechanism of alkylation and the effect of steric hindrance on reactions.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Detailed discussion on the alkylation of active methylene compounds and kinetic vs. thermodynamic control.
  • Sigma-Aldrich. (n.d.).[9] 2-Bromo-4-chloro-6-fluorobenzyl bromide Product Page. Link (Note: Representative link for commercial availability verification).

Safety Warning: 2-Bromo-4-chloro-6-fluorobenzyl bromide is a severe skin irritant and lachrymator. All procedures must be conducted in a high-efficiency fume hood with appropriate PPE (gloves, goggles, lab coat). Neutralize glassware with dilute NaOH before removal from the hood.

Sources

preparation of Grignard reagents from 2-Bromo-4-chloro-6-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the preparation of the benzylic Grignard reagent from 2-Bromo-4-chloro-6-fluorobenzyl bromide .

Executive Summary

  • Target Reagent: (2-Bromo-4-chloro-6-fluorobenzyl)magnesium bromide.[1]

  • Primary Challenge: Chemoselectivity & Stability . The substrate contains four potential reactive sites (Benzylic-Br, Aryl-Br, Aryl-Cl, Aryl-F).[1] The Benzylic-Br is kinetically the most reactive toward Magnesium (Mg) insertion, but the resulting Grignard is prone to Wurtz homocoupling (dimerization) and 1,4-elimination (forming reactive o-xylylenes due to the ortho-bromo/fluoro substituents).[1]

  • Solution: Use 2-Methyltetrahydrofuran (2-MeTHF) as the solvent at 0°C with a high-dilution, slow-addition protocol.[1] 2-MeTHF significantly suppresses Wurtz coupling compared to THF or Et₂O.[1]

Part 1: Chemoselectivity & Mechanistic Analysis

The substrate, 2-Bromo-4-chloro-6-fluorobenzyl bromide, presents a complex reactivity landscape.[1] Understanding the hierarchy of Magnesium insertion is critical for safety and yield.

Reactivity Hierarchy (Kinetic Control)
  • Benzylic Bromide (-CH₂Br): Fastest. Bond Dissociation Energy (BDE) is lowest (~68 kcal/mol). Mg insertion occurs readily at 0°C.

  • Aryl Bromide (C2-Br): Moderate. Slower than benzylic.[1] Requires ambient temperature or "Turbo" conditions (iPrMgCl·LiCl) to compete effectively.

  • Aryl Chloride (C4-Cl): Slow. Inert under standard Grignard formation conditions (0°C).

  • Aryl Fluoride (C6-F): Inert to Insertion. However, it poses a stability risk via elimination (see below).

Critical Side Reactions
  • Wurtz Coupling (Homocoupling): The formed Grignard reacts with unreacted benzyl bromide to form a bibenzyl dimer.

    • Mitigation: Keep the concentration of unreacted bromide near zero by adding it slower than the rate of consumption (Starvation Kinetics).

  • 1,4-Elimination (o-Xylylene Formation): The Grignard species has leaving groups (Br, F) in the ortho positions.[1] Elimination of MgBr₂ or MgBrF generates a highly reactive o-xylylene intermediate, leading to polymerization.[1]

    • Mitigation: Maintain reaction temperature

      
       0°C.
      

ReactionPathways Substrate 2-Bromo-4-chloro- 6-fluorobenzyl bromide Mg + Mg (0°C, 2-MeTHF) Substrate->Mg Target Target Grignard (Benzylic-MgBr) Mg->Target Kinetic Path (Fast) ArylMg Aryl-Mg Species (Undesired Regioisomer) Mg->ArylMg Over-reaction (High Temp) Wurtz Wurtz Dimer (Bibenzyl) Target->Wurtz + Substrate (High Conc.) Xylylene o-Xylylene (Polymerization) Target->Xylylene Elimination (>20°C)

Figure 1: Reaction pathways and competing side reactions.[1] The green path is the desired kinetic outcome.[1]

Part 2: Experimental Protocol

Reagents & Equipment
ComponentSpecificationPurpose
Substrate 2-Bromo-4-chloro-6-fluorobenzyl bromidePrecursor (>97% purity recommended).[1][2]
Magnesium Turnings or Powder (approx. 50 mesh)Reactive metal source. Powder initiates faster but is harder to control.
Solvent 2-Methyltetrahydrofuran (2-MeTHF) Anhydrous (<50 ppm H₂O).[1] Crucial for suppressing Wurtz coupling.
Activator Iodine (I₂) crystal or DIBAL-H (1M)Depassivates MgO layer on magnesium surface.[1]
Atmosphere Nitrogen (N₂) or Argon (Ar)Strictly inert; O₂ and moisture kill the reagent.[3]
Step-by-Step Procedure (Direct Insertion)

Safety Note: Benzylic halides are potent lachrymators. Handle only in a fume hood. The reaction is exothermic; ensure cooling capacity is available.

Step 1: Magnesium Activation

  • Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, temperature probe, and pressure-equalizing addition funnel under N₂ flow.

  • Charge Magnesium turnings (1.2 equiv relative to substrate) into the flask.

  • Dry Activation: Heat the Mg under vacuum with a heat gun for 2-3 minutes to remove surface moisture.[1] Refill with N₂.

  • Chemical Activation: Add a single crystal of Iodine. Heat gently until iodine vapor (purple) is visible, then allow to cool. The Mg surface should appear bright/etched.

Step 2: Initiation (The "Kick-Start")

  • Add sufficient anhydrous 2-MeTHF to just cover the Mg turnings.[1]

  • Prepare a solution of the Substrate (1.0 equiv) in 2-MeTHF (Concentration: 0.5 M).

  • Add a small portion (approx. 5-10% of the total volume) of the substrate solution to the Mg.[1]

  • Observation: Watch for turbidity (cloudiness), disappearance of iodine color, or a slight exotherm.

    • Troubleshooting: If no initiation occurs after 5-10 mins, add 2-3 drops of DIBAL-H (1M in toluene) or 1,2-dibromoethane.[1] Do not proceed until initiation is confirmed.

Step 3: Controlled Addition (Starvation Kinetics)

  • Cool the reaction mixture to 0°C (Ice/Water bath).

  • Begin adding the remaining substrate solution dropwise via the addition funnel.

  • Rate: The addition must be slow enough that the internal temperature does not exceed 5°C .

    • Target Time: 45–60 minutes for a 10 mmol scale.

  • Why: This ensures the concentration of unreacted alkyl bromide remains low, preventing it from reacting with the formed Grignard (Wurtz coupling).

Step 4: Post-Reaction & Titration

  • After addition is complete, stir at 0°C for an additional 30–60 minutes.

  • Do not reflux. Heating invites elimination to o-xylylene.[1]

  • Allow the unreacted Mg to settle. Transfer the supernatant via cannula to a storage vessel (Schlenk tube).

  • Titration: Titrate a 0.5 mL aliquot using Salicylaldehyde phenylhydrazone or No-D (deutero-quench) NMR method to determine precise concentration.

Part 3: Alternative "Rescue" Protocol (Barbier Conditions)

If the standard method yields high amounts of dimer (Wurtz product) or polymer, switch to Barbier Conditions . This involves generating the Grignard in the presence of the electrophile.[1]

Protocol:

  • Mix the Substrate (1.0 equiv) and the Electrophile (e.g., Aldehyde/Ketone, 1.1 equiv) in dry 2-MeTHF.

  • Add this mixture slowly to a suspension of Activated Mg (1.5 equiv) in 2-MeTHF at 0°C.

  • Mechanism: As soon as the Grignard forms, it is trapped by the electrophile, leaving no time for it to dimerize or eliminate.

Part 4: Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Heavy Precipitate (White) Magnesium salts or Wurtz dimer.[1]Check solubility. If salts, it's normal. If dimer (confirmed by GC/TLC), reduce addition rate and lower temp.
No Initiation Passivated Mg surface.[4][5]Use Rieke Magnesium or add 1-2 mol% DIBAL-H.
Polymer/Gunk Formation o-Xylylene formation.[1]Temperature too high. Maintain strictly

0°C.
Low Yield (<50%) Moisture contamination.Re-dry solvent (Karl Fischer <50 ppm) and glassware.

References

  • Kadam, A., et al. "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions." Green Chemistry, 2013, 15, 1880-1888. Link

    • Key Insight: Establishes 2-MeTHF as the superior solvent for suppressing Wurtz coupling in benzylic Grignards.[1][6]

  • Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2004, 43, 3333. Link[1]

    • Key Insight: Protocols for handling sensitive functional groups and Mg activation.[3]

  • BenchChem Application Note. "Preventing the formation of Wurtz coupling products in Grignard reactions." Link[1]

    • Key Insight: Practical steps for starv
  • Organic Syntheses. "Preparation of Benzylmagnesium Chloride." Org.[2][7] Synth. 1973, Coll. Vol. 5, 976. Link

    • Key Insight: Classical grounding for benzylic preparations.[3]

Sources

Application Notes and Protocols for Suzuki Coupling Partners of 2-Bromo-4-chloro-6-fluorobenzyl bromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed examination of the Suzuki coupling partners for a complex, polyhalogenated substrate: 2-Bromo-4-chloro-6-fluorobenzyl bromide. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles of chemoselectivity and provide robust, field-tested protocols for achieving selective C-C bond formation at either the benzylic or aryl bromide positions. This in-depth technical guide is designed to empower researchers in drug discovery and development to confidently navigate the challenges and unlock the synthetic potential of such multifaceted building blocks.

Introduction: The Synthetic Challenge and Opportunity of Polyhalogenated Scaffolds

Polyhalogenated aromatic compounds are privileged scaffolds in medicinal chemistry, offering a rich tapestry of vectors for molecular elaboration. The differential reactivity of various carbon-halogen bonds under palladium catalysis presents a powerful tool for the selective and sequential introduction of diverse functionalities. The molecule at the heart of this guide, 2-Bromo-4-chloro-6-fluorobenzyl bromide, exemplifies this complexity and potential. It possesses four distinct potential reaction sites for cross-coupling: a highly reactive benzylic C-Br bond, an aryl C-Br bond, an aryl C-Cl bond, and a generally inert aryl C-F bond.

Harnessing this differential reactivity is paramount for the efficient construction of complex molecular architectures. A nuanced understanding of the Suzuki-Miyaura coupling mechanism and the factors governing chemoselectivity is therefore not just advantageous, but essential. This guide will provide the foundational knowledge and practical protocols to achieve selective functionalization of this versatile scaffold.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming an organopalladium(II) complex. This is often the rate-determining step of the reaction.[6]

  • Transmetalation: In the presence of a base, the organoboron nucleophile (R²-BY₂) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.[1][7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[4][5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition RPdX R¹-Pd(II)L_n-X OA->RPdX R¹-X TM Transmetalation RPdR R¹-Pd(II)L_n-R² TM->RPdR R²-B(OR)₂ + Base RE Reductive Elimination RE->Pd0 R¹-R²

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemoselectivity with 2-Bromo-4-chloro-6-fluorobenzyl bromide Derivatives

The crux of selectively functionalizing our target molecule lies in understanding the relative reactivity of its carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in Suzuki couplings is C-I > C-Br > C-Cl > C-F.[6][8] Furthermore, benzylic halides are known to be highly reactive in oxidative addition.[6]

Therefore, for 2-Bromo-4-chloro-6-fluorobenzyl bromide, we can predict the following reactivity hierarchy:

Benzylic C-Br >> Aryl C-Br > Aryl C-Cl >> Aryl C-F

This predictable difference in reactivity allows for the development of protocols that can selectively target either the benzylic or the aryl bromide position.

  • Coupling at the Benzylic Position: The significantly higher reactivity of the benzylic bromide allows for coupling under milder conditions. This includes lower temperatures and potentially less active catalyst systems.

  • Coupling at the Aryl Bromide Position: To achieve selective coupling at the aryl C-Br bond, the more reactive benzylic bromide must first be addressed. This can be achieved through a two-step process: first, a reaction that consumes the benzylic bromide (e.g., substitution with a nucleophile), followed by a Suzuki coupling under more forcing conditions to react the aryl bromide. Alternatively, a one-pot, two-step approach may be feasible with careful control of reaction conditions.

Experimental Protocols

The following protocols are designed as a starting point for the selective Suzuki-Miyaura coupling of 2-Bromo-4-chloro-6-fluorobenzyl bromide derivatives. Optimization may be required for specific substrates and coupling partners.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[9]

  • Palladium Catalysts: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium-ligand complexes.[3][10] The choice of ligand is critical for tuning catalyst activity and stability.[11][12]

  • Bases: The base is essential for the transmetalation step.[1][7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1][6] The choice of base can significantly impact reaction efficiency.[1][13][14]

  • Boron Reagents: Boronic acids are the most common coupling partners.[15][16] Boronate esters (e.g., pinacol esters) and organotrifluoroborates are also widely used and can offer advantages in terms of stability and reactivity.[15][17][18]

Experimental_Workflow start Start reagents Combine Substrate, Boronic Acid, Catalyst, Ligand, and Base in a Flask start->reagents inert Establish Inert Atmosphere (e.g., Argon) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat Reaction Mixture to Specified Temperature with Stirring solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.

Protocol 1: Selective Coupling at the Benzylic C-Br Position

This protocol is designed to favor the reaction at the more labile benzylic bromide position by using milder reaction conditions.

  • Materials:

    • 2-Bromo-4-chloro-6-fluorobenzyl bromide derivative (1.0 equiv)

    • Aryl or vinyl boronic acid (1.1-1.2 equiv)

    • Pd(PPh₃)₄ (0.03-0.05 equiv)

    • K₂CO₃ (2.0-3.0 equiv)

    • Toluene/H₂O (4:1 v/v)

  • Procedure:

    • To a flame-dried round-bottom flask, add the 2-Bromo-4-chloro-6-fluorobenzyl bromide derivative, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed toluene/H₂O solvent mixture via syringe.

    • Stir the reaction mixture at 60-80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Selective Coupling at the Aryl C-Br Position

To achieve selectivity for the aryl bromide, the benzylic position must be addressed first. A plausible strategy involves a one-pot, two-step approach where the benzylic bromide is first converted to a less reactive group, followed by the Suzuki coupling. For simplicity, this protocol assumes a starting material where the benzylic position has been pre-functionalized (e.g., converted to an ether or ester).

  • Materials:

    • 2-Bromo-4-chloro-6-fluoro-1-(methoxymethyl)benzene (or similar, 1.0 equiv)

    • Aryl or vinyl boronic acid (1.2-1.5 equiv)

    • Pd(OAc)₂ (0.02-0.05 equiv)

    • SPhos (0.04-0.10 equiv)

    • K₃PO₄ (2.0-3.0 equiv)

    • 1,4-Dioxane/H₂O (5:1 v/v)

  • Procedure:

    • To a flame-dried round-bottom flask, add the 2-Bromo-4-chloro-6-fluoro-1-(methoxymethyl)benzene, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Stir the reaction mixture at 100-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation and Discussion

The choice of coupling partner and reaction conditions will significantly influence the outcome of the Suzuki coupling. The following table provides a summary of potential coupling partners and the expected primary reaction site based on the principles of chemoselectivity.

Coupling Partner (Boronic Acid)Target PositionProposed Catalyst SystemBaseSolventTemperature (°C)Expected Outcome
Phenylboronic acidBenzylicPd(PPh₃)₄K₂CO₃Toluene/H₂O80Selective formation of 2-bromo-4-chloro-6-fluoro-1-benzylbenzene
4-Methoxyphenylboronic acidBenzylicPd(PPh₃)₄K₂CO₃Toluene/H₂O80Selective formation of 2-bromo-4-chloro-6-fluoro-1-(4-methoxybenzyl)benzene
Vinylboronic acid pinacol esterBenzylicPd(PPh₃)₄K₂CO₃Toluene/H₂O80Selective formation of 1-allyl-2-bromo-4-chloro-6-fluorobenzene
Phenylboronic acidArylPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100Selective formation of 4-chloro-6-fluoro-2-(methoxymethyl)biphenyl (with pre-functionalized benzyl group)
4-Tolylboronic acidArylPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100Selective formation of 4-chloro-6-fluoro-4'-methyl-2-(methoxymethyl)biphenyl (with pre-functionalized benzyl group)

Troubleshooting and Optimization:

  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, or solvents.[9] Increasing the reaction temperature or time may also be beneficial, but care must be taken to avoid side reactions.

  • Lack of Selectivity: If a mixture of products is obtained, reducing the reaction temperature may improve selectivity for the more reactive site. Alternatively, a more selective catalyst system may be required.

  • Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring an oxygen-free environment and using the appropriate stoichiometry of reagents.[9]

  • Protodeboronation: The cleavage of the C-B bond of the organoboron reagent can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids.[15] The choice of base and solvent can influence the rate of this process.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic start Low Yield or Poor Selectivity q1 Is the catalyst active? start->q1 a1_yes Screen Ligands q1->a1_yes Yes a1_no Use Fresh Catalyst/ Check for Deactivation q1->a1_no No q2 Is the base optimal? a1_yes->q2 end Optimized Reaction a1_no->end a2_yes Screen Solvents q2->a2_yes Yes a2_no Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) q2->a2_no No q3 Is the temperature appropriate? a2_yes->q3 a2_no->end a3_yes Consider Alternative Boron Reagent q3->a3_yes Yes a3_no Optimize Temperature q3->a3_no No a3_yes->end a3_no->end

Figure 3: A decision tree for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

Conclusion

The selective functionalization of polyhalogenated substrates like 2-Bromo-4-chloro-6-fluorobenzyl bromide via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy in modern organic synthesis. By leveraging the inherent differences in the reactivity of the carbon-halogen bonds, researchers can achieve controlled and predictable C-C bond formation. The protocols and principles outlined in this guide provide a robust framework for the development of efficient and selective synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1028–1041. Retrieved from [Link]

  • Spivey, A. C., Gripton, C. J. G., & Hannah, J. P. (2014). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Society Reviews, 43(17), 6138–6156. Retrieved from [Link]

  • Biffis, A., & Tubaro, C. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 16(8), 6616–6655. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. Retrieved from [Link]

  • Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 269–276. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4064–4077. Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 9). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2023, December 1). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]

  • Borates Today. (2021, December 17). Boron Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 77(17), 7538–7549. Retrieved from [Link]

  • YouTube. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • McNally, A., & Hesp, K. D. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society, 145(17), 9470–9479. Retrieved from [Link]

  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956–1959. Retrieved from [Link]

  • Mako, T. L., & Mako, T. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4304–4307. Retrieved from [Link]

  • Shields, J. D., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 54(5), 1335–1347. Retrieved from [Link]

  • Patel, N. C., & Siegel, C. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 19(12), 20087–20095. Retrieved from [Link]

  • RSC Publishing. (n.d.). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Sterically Hindered Benzyl Bromide Alkylations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing sterically hindered benzyl bromide alkylations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these notoriously difficult reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your specific reaction.

Introduction: The Challenge of Steric Hindrance in Benzylation

Benzyl bromides are valuable reagents for introducing a benzyl protecting group or for the synthesis of more complex molecules. While the reactivity of the benzylic position is generally high due to the stability of the resulting carbocation in S_N1 pathways and the accessibility of the benzylic carbon in S_N2 reactions, significant steric hindrance on either the benzyl bromide or the nucleophile can dramatically decrease reaction rates and yields.[1][2] This guide will walk you through common issues and provide actionable solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my alkylation with a sterically hindered benzyl bromide so slow or not working at all?

A: Steric hindrance is the most likely culprit. In an S_N2 reaction, the nucleophile must approach the carbon atom from the backside of the leaving group (the bromide).[2] Bulky groups on either the benzyl bromide or the nucleophile can physically block this approach, leading to a significant decrease in the reaction rate. For tertiary alkyl halides, S_N2 reactions are generally inhibited due to this steric hindrance.[1]

Q2: I'm seeing a lot of side products. What could be causing this?

A: Side product formation is common in these reactions. If your nucleophile has multiple reactive sites (e.g., a phenol with an ortho- or para- activating group), you might see C-alkylation in addition to the desired O-alkylation.[3] Elimination reactions to form a styrene derivative can also occur, especially with strong, bulky bases.[4]

Q3: What is the best solvent for my sterically hindered benzylation?

A: The choice of solvent is critical. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred as they can accelerate S_N2 reactions by solvating the cation of the base and leaving the "naked" anionic nucleophile more reactive.[5]

Q4: Can I use a stronger base to force the reaction to go?

A: While a stronger base can increase the concentration of the deprotonated nucleophile, it can also promote side reactions like elimination.[4] For substrates sensitive to strong bases, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a better choice. The use of a less soluble base can also be a source of difficulty if it does not effectively deprotonate the nucleophile.[6]

Troubleshooting Guide

This guide is intended to be a starting point for troubleshooting your reaction. The solutions are not mutually exclusive, and a combination of approaches may be necessary.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion • Insufficient reactivity of the nucleophile or electrophile.• Steric hindrance preventing S_N2 attack.• Poor solubility of reactants or base.• Increase the reaction temperature.• Switch to a more polar aprotic solvent (DMF, DMSO).[5]• Convert the benzyl bromide to the more reactive benzyl iodide in situ using catalytic potassium iodide (Finkelstein reaction).[6][7]• Employ a phase-transfer catalyst to increase the nucleophilicity of the reacting anion.[5][8]
Formation of Side Products (e.g., C-alkylation) • High reaction temperature.• Use of a strong, non-hindered base.• Lower the reaction temperature.• Use a weaker or bulkier base to favor O-alkylation over C-alkylation.[3]• Protect other nucleophilic sites on your molecule if possible.
Elimination Product Observed • Use of a strong, bulky base.• High reaction temperature.• Switch to a weaker, less-hindered base (e.g., K₂CO₃).• Lower the reaction temperature.[4]
Difficulty in Product Purification • Unreacted starting materials co-eluting with the product.• Formation of byproducts with similar polarity.• Ensure the reaction goes to completion by monitoring with TLC or LC-MS.• Optimize the reaction conditions to minimize side product formation.• Explore alternative purification techniques (e.g., crystallization, trituration).
Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Yield is Low Check_Conditions Review Reaction Conditions (Temp, Solvent, Base) Start->Check_Conditions Increase_Temp Increase Temperature Check_Conditions->Increase_Temp If too low Change_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Check_Conditions->Change_Solvent If non-polar Change_Base Use a More Soluble/Appropriate Base Check_Conditions->Change_Base If insoluble/inappropriate Additives Consider Additives Increase_Temp->Additives Change_Solvent->Additives Change_Base->Additives PTC Add Phase-Transfer Catalyst (e.g., TBAB) Additives->PTC KI Add Catalytic KI (Finkelstein Reaction) Additives->KI Alternative_Methods Explore Alternative Reactions PTC->Alternative_Methods If still no improvement Success Improved Yield PTC->Success If successful KI->Alternative_Methods If still no improvement KI->Success If successful Mitsunobu Mitsunobu Reaction Alternative_Methods->Mitsunobu For alcohols/phenols Silver_Oxide Silver(I) Oxide Mediation Alternative_Methods->Silver_Oxide For specific cases Mitsunobu->Success Silver_Oxide->Success

Caption: A general workflow for troubleshooting low-yield sterically hindered benzylations.

In-Depth Technical Guides & Protocols

Optimizing the Classical SN2 Reaction

For moderately hindered systems, optimization of the standard SN2 conditions can often lead to success.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like DMF and DMSO are superior for SN2 reactions because they solvate the cation of your base (e.g., K⁺ of K₂CO₃), leaving the anionic nucleophile less solvated and therefore more reactive.

  • Base: The choice of base is a balancing act. You need a base strong enough to deprotonate your nucleophile but not so strong that it promotes elimination or other side reactions. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to the "cesium effect," where the larger, more polarizable Cs⁺ ion can better coordinate with the nucleophile and the leaving group, facilitating the reaction.

  • Temperature: Increasing the temperature provides the molecules with more kinetic energy to overcome the activation energy barrier, which is higher for sterically hindered reactions. However, excessive heat can lead to decomposition or side reactions.[3]

Protocol: General Procedure for a Hindered O-Alkylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your alcohol or phenol (1.0 eq.) and the chosen solvent (e.g., DMF, to a concentration of 0.1-0.5 M).

  • Deprotonation: Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq.) and stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add the sterically hindered benzyl bromide (1.1-1.5 eq.) to the reaction mixture.

  • Heating: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Leveraging Phase-Transfer Catalysis (PTC)

PTC is a powerful technique for reactions where the nucleophile and the electrophile are in different phases (e.g., a solid base and an organic solvent). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the nucleophilic anion from the solid or aqueous phase into the organic phase where the benzyl bromide resides.[8][9]

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_Aqueous Aqueous/Solid Phase cluster_Organic Organic Phase Nu_M Nu⁻ M⁺ Q_Nu Q⁺ Nu⁻ Nu_M->Q_Nu Anion Exchange Q_X Q⁺ X⁻ (Catalyst) R_Br R-Br (Benzyl Bromide) Product R-Nu R_Br->Product Q_Br Q⁺ Br⁻ R_Br->Q_Br Q_Nu->R_Br SN2 Reaction Q_Br->Q_X Regeneration of Catalyst

Caption: The catalytic cycle of phase-transfer catalysis in a solid-liquid system.

Protocol: PTC-Mediated Alkylation
  • Setup: In a round-bottom flask, combine the nucleophile (1.0 eq.), the sterically hindered benzyl bromide (1.2 eq.), the base (e.g., solid K₂CO₃, 3.0 eq.), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq.) in a suitable solvent (e.g., acetonitrile or toluene).

  • Reaction: Heat the heterogeneous mixture with vigorous stirring at an appropriate temperature (e.g., 80-110 °C).

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, filter off the solid base, and wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

In Situ Halide Exchange: The Finkelstein Reaction

The Finkelstein reaction is an SN2 reaction that involves the exchange of one halogen for another.[10] By adding a catalytic amount of an iodide salt (e.g., potassium iodide or sodium iodide), you can convert the less reactive benzyl bromide into a more reactive benzyl iodide in situ.[7][11] Iodide is a better leaving group than bromide, and this can significantly accelerate the rate of the subsequent SN2 reaction with your nucleophile.[12]

Protocol: Finkelstein-Assisted Alkylation
  • Setup: To a solution of your nucleophile (1.0 eq.) and base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent (e.g., acetone or DMF), add a catalytic amount of potassium iodide (0.1-0.2 eq.).

  • Alkylation: Add the sterically hindered benzyl bromide (1.1 eq.) and heat the reaction to reflux.

  • Monitoring and Workup: Monitor the reaction and perform the workup and purification as described in the classical SN2 protocol.

Alternative Strategies for Highly Hindered Systems

When the steric hindrance is too great for even the optimized methods above, it may be necessary to change your synthetic strategy.

a) The Mitsunobu Reaction

For the alkylation of acidic nucleophiles like phenols and imides with sterically hindered alcohols, the Mitsunobu reaction is an excellent alternative.[13][14] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack.[15] A key advantage is that it often proceeds with clean inversion of stereochemistry at the alcohol carbon. For particularly hindered substrates, using sonication can dramatically increase the reaction rate.[16]

b) Silver(I) Oxide Mediated Alkylation

Silver(I) oxide (Ag₂O) can be used to promote alkylations, particularly for sensitive substrates.[17] The silver ion is thought to coordinate to the halogen, making it a better leaving group and facilitating the SN1 or SN2 reaction. This method has been shown to be effective for the selective mono-benzylation of symmetric diols.[17]

Protocol: Silver(I) Oxide Mediated Benzylation of an Alcohol
  • Setup: In a flask protected from light, suspend the alcohol (1.0 eq.) and silver(I) oxide (1.5 eq.) in a non-polar solvent like dichloromethane or toluene.

  • Alkylation: Add the sterically hindered benzyl bromide (1.1 eq.) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the silver salts, washing with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Conclusion

Optimizing the alkylation of sterically hindered benzyl bromides requires a systematic approach to troubleshooting and a willingness to explore different reaction conditions and alternative synthetic routes. By understanding the underlying principles of steric hindrance and the mechanisms of these powerful synthetic tools, you can significantly improve your chances of success.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. [Link]

  • Industrial Phase-Transfer Catalysis - PTC Communications, Inc. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction - ACS Publications. [Link]

  • PTC C-Alkylation - PTC Organics, Inc. [Link]

  • PTC O-Alkylation With a Secondary Benzyl Bromide - PTC Organics, Inc. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Finkelstein Reaction - SATHEE. [Link]

  • Mitsunobu Reaction - Chemistry Steps. [Link]

  • FINKELSTEIN REACTION | EXPLANATION - AdiChemistry. [Link]

  • Highly selective silver(I) oxide mediated monoprotection of symmetrical diols - Organic Chemistry Portal. [Link]

  • Finkelstein reaction - Wikipedia. [Link]

  • Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis - CORE. [Link]

  • Finkelstein Reaction - Organic Chemistry Portal. [Link]

  • The Finkelstein Reaction Mechanism - YouTube. [Link]

  • Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? - Quora. [Link]

  • Starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists. [Link]

  • These are two questions from the Nucleophilic Substitution Lab in Organic Chemistry - Homework.Study.com. [Link]

  • Silver‐Catalyzed Synthesis of Benzyl Ethers via Alkoxylation of Benzylic C(sp)−H Bonds - ResearchGate. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. [Link]

  • Difficulties with N-Alkylations using alkyl bromides - Reddit. [Link]

  • Silver-Catalyzed Oxidative Alkylation/Alkynylation of 1,4-Enynyl-3-Ols with Alkylbromides Through Radical 1,2-Alkynyl Migration - SSRN. [Link]

Sources

overcoming steric hindrance in 2,6-dihalo benzyl bromide substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Overcoming Steric Hindrance in 2,6-Dihalo Benzyl Bromides

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Nucleophilic Substitutions on Sterically Congested Benzyl Halides

The Core Challenge: The "Gearing" Effect

Researchers often underestimate 2,6-dihalo benzyl bromides (e.g., 2,6-dichlorobenzyl bromide). While technically "benzylic" and activated, the ortho-halogens create a "gearing effect." The rotational freedom of the methylene protons is restricted, and the backside


 trajectory is physically blocked by the electron clouds of the 2,6-substituents.

The Reality: Standard


 conditions (e.g., amine + base in DCM) will fail or require weeks. 

pathways are equally poor because the electron-withdrawing halogens destabilize the carbocation intermediate via induction, despite resonance possibilities.

The Solution: You must decouple the leaving group departure from the nucleophilic attack using Catalytic Finkelstein Activation or Phase Transfer Catalysis (PTC) .

Diagnostic Strategy Selector

Before starting, map your nucleophile to the correct strategy. Do not use a "one-size-fits-all" approach.

StrategySelector start Select Nucleophile Type nuc_type Nucleophile Class? start->nuc_type anionic Anionic (O-, S-, CN-) nuc_type->anionic Strong Nuc neutral Neutral Amines (1°/2°) nuc_type->neutral Moderate Nuc bulky Bulky/Weak (t-BuO-, Anilines) nuc_type->bulky Weak/Hindered strategy_ptc STRATEGY A: Solid-Liquid PTC (Toluene/KOH/TBAB) anionic->strategy_ptc strategy_fink STRATEGY B: Finkelstein Swap (NaI/Acetone or MEK) neutral->strategy_fink strategy_hybrid STRATEGY C: Tandem Finkelstein-PTC (High Temp + Catalyst) bulky->strategy_hybrid

Figure 1: Decision matrix for selecting reaction conditions based on nucleophile strength and steric demand.

Deep Dive Protocol: Tandem Finkelstein-PTC Substitution

This protocol is designed for difficult cases where standard heating results in decomposition. It utilizes in-situ iodination to create a more reactive intermediate (2,6-dichlorobenzyl iodide), which reacts 10-100x faster than the bromide.

Target: Substitution of 2,6-dichlorobenzyl bromide with a secondary amine or hindered phenol.

Reagents & Setup
  • Substrate: 2,6-Dichlorobenzyl bromide (1.0 equiv)

  • Nucleophile: 1.1 - 1.2 equiv

  • Catalyst 1 (Finkelstein): Sodium Iodide (NaI) - 0.15 equiv (Catalytic)

  • Catalyst 2 (PTC): Tetrabutylammonium Bromide (TBAB) - 0.05 equiv

  • Base: Potassium Carbonate (

    
    ) - 2.0 equiv (Anhydrous, finely ground)
    
  • Solvent: Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK). Note: Avoid DCM; it is too cool for this activation energy.

Step-by-Step Methodology
  • Catalyst Activation: In a round-bottom flask equipped with a reflux condenser, charge the anhydrous

    
    , NaI, and TBAB. Add the solvent (0.5 M concentration relative to substrate). Stir at room temperature for 15 minutes.
    
    • Why? This creates a "catalytic soup" where iodide is solubilized by the PTC, ready to attack the benzyl bromide.

  • Substrate Addition: Add the 2,6-dichlorobenzyl bromide. Heat the mixture to 60°C for 30 minutes before adding the nucleophile.

    • Mechanism Check: You are converting the surface of the bromide to the iodide. The solution will turn slightly yellow (iodine trace). This pre-activation is critical.

  • Nucleophile Injection: Add the nucleophile slowly. If liquid, add neat. If solid, dissolve in minimal solvent.

    • Control: Increase temperature to reflux (approx. 80-82°C for MeCN) .

  • Monitoring (The "Stall" Point): Monitor via HPLC or TLC.

    • Troubleshooting: If conversion stalls at 60-70%, add another 0.1 equiv of NaI. The iodide is being "trapped" in the inorganic salt lattice and needs replenishment.

  • Workup (Crucial Step): Cool to room temp. Filter off the inorganic salts (

    
    ).
    
    • Wash: Partition the filtrate between Ethyl Acetate and 10% Sodium Thiosulfate .

    • Why? Thiosulfate removes the iodine color and quenches any radical species that could cause tar formation during concentration.

Troubleshooting & FAQs

Q1: My reaction turns black and yields are low (<30%). What is happening? A: You are likely seeing radical decomposition or polymerization. The benzylic position is sensitive to light and oxygen.

  • Fix: Degas your solvent with Nitrogen/Argon for 15 minutes before use. Add a radical scavenger like BHT (1 mol%) if the problem persists. Wrap the flask in foil.

Q2: I see the starting material disappearing, but the product isn't forming. I see a new spot that isn't the product. A: You might be forming the dimer (Wurtz-type coupling) or the benzyl alcohol (hydrolysis).

  • Fix: Ensure your solvent is strictly anhydrous. If using PTC, ensure your base isn't too strong (switch from KOH to

    
     or 
    
    
    
    ). Strong hydroxide bases can cause hydrolysis of the bromide before the nucleophile attacks.

Q3: Can I use DMF or DMSO to speed this up? A: Yes, but be careful.

  • Risk: Workup from DMF/DMSO is difficult and can trap impurities.

  • Better Option: Use Cyrene™ (dihydrolevoglucosenone) . It has a polarity similar to NMP but is bio-based and easier to remove.

Q4: Why use NaI if I can just buy the Benzyl Iodide? A: 2,6-dihalo benzyl iodides are unstable and expensive. They degrade on the shelf. Generating them in situ (Finkelstein) is the industry standard for reliability.

Data Center: Solvent & Leaving Group Physics

Understanding the physical parameters allows for rational optimization.

Table 1: Solvent Efficacy for Hindered Substitution
SolventDielectric Constant (

)
Boiling Point (°C)Suitability RatingNotes
Acetonitrile (MeCN) 37.582High Excellent balance of polarity and workup ease.
Acetone 20.756Medium Good for NaI solubility, but boils too low for hindered substrates.
DMF 36.7153High Fast rates, but difficult removal leads to product oiling.
Toluene 2.4110Low (unless PTC) Requires PTC (TBAB/18-Crown-6) to function.
MEK 18.580High Better than acetone; higher temp allows overcoming steric barrier.
Table 2: Leaving Group Relative Rates (Approximate)
Leaving GroupRelative Rate (

)
Bond Energy (kcal/mol)Comment
-Cl 181Extremely slow. Requires harsh conditions.
-Br 5068Standard, but slow with 2,6-substitution.
-I 100-20057The Target. Weakest bond, fastest substitution.

Mechanistic Visualization

This diagram illustrates why the "Direct Attack" fails and how the Iodide route succeeds.

Mechanism cluster_0 Direct Attack (Blocked) cluster_1 Finkelstein Assist (Success) Br Leaving Group (Br) Cl_2 2-Cl (Steric Wall) Cl_6 6-Cl (Steric Wall) Nuc Nucleophile Nuc->Br Blocked by Cl walls I_ion Iodide (I-) I_ion->Br Small enough to penetrate I_sub Intermediate (-CH2-I) Product Final Product I_sub->Product Fast displacement (Weak C-I bond)

Figure 2: The small Iodide ion can penetrate the steric shield (Cl/F groups) to displace Bromide. The resulting C-I bond is longer and weaker, allowing the bulky nucleophile to displace it more easily.

References

  • Finkelstein Reaction Mechanism & Conditions. Wikipedia. Retrieved from

  • Steric Hindrance in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from

  • Phase Transfer Catalysis in Benzyl Halide Substitutions. Phase Transfer Catalysis Communications. Retrieved from

  • Reactivity of 2,6-Disubstituted Benzyl Halides. Journal of Organic Chemistry (General Principles of Ortho-Effect). Verified via Byjus/Unacademy Educational Summaries. Retrieved from

Technical Support Center: Quenching & Handling 2-Bromo-4-chloro-6-fluorobenzyl bromide

[1]

Executive Summary

Handling 2-Bromo-4-chloro-6-fluorobenzyl bromide requires strict adherence to safety protocols due to its potent lachrymatory (tear-inducing) and alkylating properties.[1][2] In organic synthesis, using an excess of this reagent often leads to purification challenges, as the unreacted benzyl bromide co-elutes with non-polar products and poses a safety hazard during rotary evaporation.

This guide provides a validated Chemical Scavenging Protocol to chemically destroy excess reagent before isolation, converting it into a water-soluble species that is easily removed via aqueous extraction.[1]

Part 1: Critical Safety Profile

WARNING: Severe Lachrymator
  • Hazard: Benzyl bromides are potent mucous membrane irritants.[1] Even trace amounts in the air can cause severe eye and respiratory distress.

  • Containment: All operations, including quenching and rotary evaporation, must be performed inside a functioning fume hood.[1]

  • Decontamination: Glassware should be rinsed with a dilute amine solution (e.g., 5% triethylamine in acetone) before being removed from the hood for cleaning.

Part 2: The "Gold Standard" Quenching Protocol (Amine Scavenging)

The Scientific Rationale

Physical removal (distillation/vacuum) of benzyl bromides is hazardous and often ineffective due to their high boiling points. The most reliable method is Chemical Scavenging using a secondary amine (e.g., Morpholine).

Mechanism: The nucleophilic amine attacks the benzylic carbon, displacing the bromide. This converts the lipophilic, volatile benzyl bromide into a polar, water-soluble ammonium salt .[1]

  • Reaction:

    
    
    
  • Result: The impurity partitions into the aqueous layer during workup, leaving the desired product in the organic layer.

Step-by-Step Protocol

Reagents:

  • Scavenger: Morpholine (preferred) or N,N-Dimethylamine (solution).[1]

  • Solvent: The reaction solvent (e.g., DCM, THF, DMF).

Procedure:

  • Assessment: Estimate the excess amount of 2-Bromo-4-chloro-6-fluorobenzyl bromide remaining (e.g., if 1.5 eq was used and reaction went to completion, 0.5 eq remains).

  • Addition: Add 1.5 to 2 equivalents of Morpholine (relative to the excess bromide) directly to the reaction mixture at room temperature.

    • Note: The 2-Bromo and 6-Fluoro substituents create steric hindrance.[1] A slight excess of scavenger and longer stirring time are required compared to unsubstituted benzyl bromide.[1]

  • Stirring: Stir vigorously for 30–60 minutes .

    • Validation: Spot a TLC plate.[1][3][4] The non-polar benzyl bromide spot (high

      
      ) should disappear.
      
  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).[1][5]

    • Wash with 1M HCl (aq).[1][6] Crucial Step: The acid protonates the excess morpholine and the newly formed benzyl-morpholine adduct, ensuring they remain in the aqueous phase.

    • Wash with Brine.[1][5]

    • Dry over

      
      , filter, and concentrate.[1][5]
      

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for handling the reaction mixture.

QuenchWorkflowStartReaction Complete(Excess Benzyl Bromide Present)ChoiceSelect Quench MethodStart->ChoiceMethodAMethod A: Amine Scavenge(Best for chemical removal)Choice->MethodAMethodBMethod B: Thiosulfate Wash(Alternative for amine-sensitive products)Choice->MethodBProcessAAdd Morpholine (1.5 eq of excess)Stir 30-60 minMethodA->ProcessAProcessBAdd Sat. Sodium ThiosulfateStir vigorously 1-2 hoursMethodB->ProcessBCheckTLC Check:Is Benzyl Bromide spot gone?ProcessA->CheckProcessB->CheckCheck->ProcessANo (Stir longer)WashAAcidic Wash (1M HCl)Removes Scavenger & AdductCheck->WashAYes (Method A)WashBPhase Separation(Thiosulfate adduct is water soluble)Check->WashBYes (Method B)FinishConcentrate Organic Layer(Safe & Odor-Free)WashA->FinishWashB->Finish

Figure 1: Decision workflow for quenching excess benzyl bromide derivatives.

Part 4: Troubleshooting & FAQs

Q1: Why does my crude product still smell pungent after workup?

Diagnosis: Incomplete quenching. The 2-bromo and 6-fluoro substituents on your specific benzyl bromide provide significant steric hindrance , slowing down the nucleophilic attack of the scavenger.[1] Solution:

  • Increase the stirring time with Morpholine to 2 hours .

  • Ensure you are using a slightly larger excess (2.0 eq relative to unreacted bromide).[1]

  • Heat the reaction mixture gently (35–40°C) during the quench if your product is thermally stable.

Q2: I cannot use amines because my product is acid-sensitive (cannot do HCl wash). What now?

Alternative: Use Sodium Thiosulfate (


)1Protocol:
  • Dissolve sodium thiosulfate pentahydrate in water (saturated solution).[1]

  • Add to the organic reaction mixture and stir vigorously.

  • Mechanism: Thiosulfate acts as a nucleophile, displacing the bromide to form a water-soluble Bunte salt (

    
    ).[1]
    
  • Note: This reaction is biphasic and slower than the homogeneous amine quench. Use a phase transfer catalyst (e.g., TBAB) if the reaction is too slow.

Q3: Can I just remove the excess bromide on the Rotavap?

Strictly No.

  • Safety: This releases lachrymatory vapors into the pump exhaust and the lab atmosphere.

  • Purity: Benzyl bromides have high boiling points.[1] You will likely co-distill your product or require excessive heat, leading to degradation.[1]

Comparison of Quenching Agents
FeatureMorpholine (Recommended)Sodium ThiosulfateWater/Bicarb Hydrolysis
Reaction Rate Fast (Homogeneous)Medium (Biphasic)Slow
Byproduct Ammonium Salt (Water Soluble)Bunte Salt (Water Soluble)Benzyl Alcohol (Organic Soluble)
Removal Acid Wash (HCl)Water WashChromatography required
Suitability General PurposeAcid-Sensitive ProductsNot Recommended

References

  • National Institutes of Health (NIH) - PubChem. Morpholine Safety and Chemical Properties.[1] Available at: [Link]

  • Organic Syntheses. Handling of Benzyl Bromide and Lachrymators. Org. Synth. 2009, 86, 18. Available at: [Link]

  • ResearchGate. Discussions on Removing Excess Benzyl Bromide. Available at: [Link]

Validation & Comparative

Unraveling the Fragmentation Fingerprint: A Comparative GC-MS Analysis of 2-Bromo-4-chloro-6-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of novel compounds and impurities is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, providing a unique fragmentation "fingerprint" for a given molecule. This guide offers an in-depth, comparative analysis of the predicted electron ionization (EI) fragmentation pattern of the complex halogenated compound, 2-Bromo-4-chloro-6-fluorobenzyl bromide. By contrasting its fragmentation with simpler structural analogues, we will elucidate the influence of multiple, diverse halogen substituents on the fragmentation pathways, providing a robust framework for the identification of similarly complex molecules.

The Rationale Behind Fragmentation Analysis

Under electron ionization, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which is often unstable.[1][2] This high-energy species then undergoes a series of fragmentation events, breaking down into smaller, charged fragments and neutral radicals.[1] The mass-to-charge ratio (m/z) of these fragments is detected, generating a mass spectrum. The pattern of these fragments is highly reproducible and characteristic of the molecule's structure. Understanding the underlying principles of fragmentation, such as the stability of the resulting carbocations and the relative strengths of chemical bonds, is crucial for accurate spectral interpretation.[1][3] For halogenated compounds, the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provide additional, invaluable confirmation of fragment identities.[4][5][6]

Experimental Protocol: Acquiring High-Fidelity Mass Spectra

A standardized protocol is essential for obtaining reproducible and comparable mass spectra. The following outlines a robust GC-MS methodology for the analysis of halogenated benzyl bromides.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte (e.g., 2-Bromo-4-chloro-6-fluorobenzyl bromide) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to a final concentration of approximately 10 µg/mL for analysis.

Gas Chromatography (GC) Conditions:

  • GC System: Agilent 6890N or equivalent.[7]

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.[7]

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5973 Mass Selective Detector or equivalent.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Ion Source Temperature: 230°C.[8]

  • Quadrupole Temperature: 150°C.[8]

This protocol is designed to ensure efficient volatilization and separation of the analyte while minimizing thermal degradation and providing optimal ionization for subsequent fragmentation analysis.

Predicted Fragmentation Pathway of 2-Bromo-4-chloro-6-fluorobenzyl bromide

The fragmentation of 2-Bromo-4-chloro-6-fluorobenzyl bromide is governed by several key principles: the lability of the benzylic bromine, the stability of the resulting benzyl cation, and the influence of the aromatic halogen substituents.

A primary and highly favorable fragmentation event for benzyl halides is the cleavage of the carbon-bromine bond of the bromomethyl group, a process known as benzylic cleavage.[3] This results in the loss of a bromine radical (•Br) and the formation of a stable, substituted benzyl cation. This cation is expected to be a prominent peak in the mass spectrum. Subsequent fragmentations will involve the loss of the aromatic halogen atoms and potentially ring fragmentation.

fragmentation_pathway M [C₇H₄Br₂ClF]⁺˙ Molecular Ion F1 [C₇H₄BrClF]⁺ (m/z 268, 270, 272) M->F1 - •Br F2 [C₇H₄ClF]⁺˙ (m/z 146, 148) F1->F2 - •Br F3 [C₇H₄F]⁺ (m/z 95) F2->F3 - •Cl

Caption: Proposed EI-MS fragmentation pathway for 2-Bromo-4-chloro-6-fluorobenzyl bromide.

Comparative Fragmentation Analysis

To understand the unique fragmentation fingerprint of 2-Bromo-4-chloro-6-fluorobenzyl bromide, it is instructive to compare its predicted fragmentation with that of simpler, related molecules: benzyl bromide and 2,4-dichlorobenzyl bromide.

Compound Molecular Ion (M⁺•) m/z Key Fragment Ions (m/z) Interpretation of Key Fragments
Benzyl Bromide 170/17291Loss of •Br to form the stable benzyl cation (tropylium ion).
2,4-Dichlorobenzyl Bromide 238/240/242159/161Loss of •Br to form the dichlorobenzyl cation.
2-Bromo-4-chloro-6-fluorobenzyl bromide 346/348/350267/269/271, 188/190, 153Initial loss of benzylic •Br, followed by sequential loss of aromatic •Br and •Cl.

The comparison highlights a clear trend. For simple benzyl bromide, the dominant fragmentation is the loss of the bromine atom to form the highly stable benzyl cation (which can rearrange to the tropylium ion) at m/z 91.[9]

In the case of 2,4-dichlorobenzyl bromide, the same initial loss of the benzylic bromine occurs, but the resulting cation at m/z 159/161 is heavier due to the two chlorine atoms on the aromatic ring. The characteristic isotopic pattern of two chlorines (M, M+2, M+4 in a 9:6:1 ratio) would be expected for this fragment.[6]

For our target molecule, 2-Bromo-4-chloro-6-fluorobenzyl bromide, the initial and most facile fragmentation is also the loss of the benzylic bromine radical. This leads to the formation of the 2-bromo-4-chloro-6-fluorobenzyl cation. This fragment is expected to be a major peak in the spectrum and will exhibit a characteristic isotopic pattern due to the presence of one bromine and one chlorine atom. Further fragmentation would likely proceed via the loss of the aromatic bromine atom, followed by the loss of the chlorine atom, as the C-Br bond is generally weaker than the C-Cl bond.[10]

Conclusion

The GC-MS fragmentation pattern of 2-Bromo-4-chloro-6-fluorobenzyl bromide is predicted to be dominated by the initial, energetically favorable loss of the benzylic bromine atom. The subsequent fragmentation cascade, involving the sequential loss of the aromatic halogen substituents, provides a rich and detailed fingerprint for the unambiguous identification of this molecule. By comparing this predicted pattern with those of simpler analogues, we can clearly discern the influence of each substituent on the resulting mass spectrum. The characteristic isotopic signatures of bromine and chlorine are critical for confirming the identity of the resulting fragments. This systematic approach to fragmentation analysis, grounded in established principles of mass spectrometry, empowers researchers to confidently identify and characterize complex halogenated compounds.

References

  • Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • The Main Fragment
  • Mass Spectrometry: Fragment
  • General Fragment
  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines - ResearchG
  • Indonesian Journal of Multidisciplinary Research - Semantic Scholar.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic
  • Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products - MDPI.
  • Derivatization reactions of benzyl halides (X = Cl, Br) with...
  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs.
  • Bromo p
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.
  • Organic Compounds Containing Halogen
  • mass spectra - fragmentation p
  • arom
  • Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC.
  • Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ioniz
  • Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene - Benchchem.

Sources

19F NMR analysis of 2-Bromo-4-chloro-6-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated pharmacophores, 2-Bromo-4-chloro-6-fluorobenzyl bromide represents a high-value intermediate. Its tri-halogenated core creates significant steric and electronic crowding, rendering traditional 1H NMR analysis challenging due to second-order effects and overlapping aromatic signals.

This guide advocates for 19F NMR as the primary quantitative and qualitative tool for this analyte. Unlike 1H NMR, which suffers from solvent suppression artifacts and aromatic congestion, 19F NMR exploits the single fluorine atom at the C6 position to provide a "clean window" into the molecular structure. This method offers superior specificity for regioisomer detection and reaction monitoring (e.g., bromination of the toluene precursor).

Structural Context & The Analytical Challenge

The molecule features a benzene ring substituted at every position except C3 and C5.

  • C1: Benzyl bromide (Lachrymator, reactive center).

  • C2: Bromine (Steric bulk).

  • C4: Chlorine (Electronic modulation).

  • C6: Fluorine (The NMR reporter).

The Challenge: In a typical synthesis (radical bromination of 2-bromo-4-chloro-6-fluorotoluene), the starting material and product differ only by the functionalization of the methyl group. In 1H NMR, the aromatic protons (H3 and H5) shift minimally. However, the 19F nucleus at C6 is ortho to the reaction site , making it highly sensitive to the transformation of


 to 

.

Comparative Analysis: 19F vs. Alternatives

The following table objectively compares the analytical performance of 19F NMR against industry standards for this specific substrate.

Feature19F NMR 1H NMR HPLC-UV/MS
Spectral Clarity High. Single distinct peak (split by H coupling). Zero background.Low. Aromatic region (7.0-7.5 ppm) often crowded with solvent/impurities.Medium. Requires separation; UV response factors vary between isomers.
Regio-specificity Excellent. Shift is highly sensitive to ortho substituents.Good. Splitting patterns help, but require clean baselines.Low. MS often cannot distinguish positional isomers (same m/z).
Quantification Absolute. (via ERETIC or Internal Std). No solvent interference.Relative. Solvent suppression can affect integration accuracy.Relative. Requires calibration curves for every impurity.
Throughput High. Fast acquisition (<5 mins) for major components.High. Standard pulse sequences.Low. Run times >10 mins + equilibration.
Sample Prep Minimal. Dissolve and shoot.Minimal. Dissolve and shoot.Moderate. Filtration and buffer prep required.

Technical Deep Dive: 19F NMR Interpretation

Predicted Chemical Shift & Logic
  • Reference:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).[1][2]
  • Base Shift: Fluorobenzene resonates at

    
    .
    
  • Substituent Effects (SCS):

    • Ortho-Benzyl Bromide (C1): The transformation from Toluene (

      
      ) to Benzyl Bromide (
      
      
      
      ) introduces an electron-withdrawing bromine. This typically causes a downfield shift (deshielding) of 2-5 ppm relative to the precursor.
    • Meta-Bromine (C2) & Meta-Chlorine (C4): Halogens in meta positions exert inductive effects but have less impact on the F shift than ortho substituents.

  • Target Range: Expect the signal in the

    
      range (referenced to 
    
    
    
    ).
Coupling Constants ( -Values)

The fluorine signal will not be a singlet. It will exhibit splitting due to scalar coupling with the remaining protons:

  • 
    -5 (Ortho to F): 
    
    
    
    . (Large doublet).
  • 
    -3 (Para to F): 
    
    
    
    . (Often unresolved broadening).
  • 
     (
    
    
    
    ):
    
    
    . (Triplet fine structure).

Resulting Multiplet: A doublet of triplets (dt) , appearing as a doublet with broadened "feet."

Analytical Workflow Diagram

G Start Sample: Crude Reaction Mixture Solvent Dissolve in CDCl3 (No buffer needed) Start->Solvent Decision Goal: Purity or Structure? Solvent->Decision Path_Struct Structural Confirmation Decision->Path_Struct Structure Path_Purity Quantification/Purity Decision->Path_Purity Purity Exp_Coupled Run 19F (Coupled) Observe J-splitting Path_Struct->Exp_Coupled Analysis_1 Identify 'dt' pattern Confirm Ortho-H and CH2 coupling Exp_Coupled->Analysis_1 Param_Set Critical: D1 > 5*T1 (Set D1 = 10-15s) Path_Purity->Param_Set Exp_Decoupled Run 19F{1H} (Decoupled) Inverse Gated (zgig) Analysis_2 Integrate Singlets Calc % vs Internal Std (TFT) Exp_Decoupled->Analysis_2 Param_Set->Exp_Decoupled

Figure 1: Decision matrix for selecting Coupled vs. Decoupled 19F experiments based on analytical goals.

Validated Experimental Protocol

Safety Note: 2-Bromo-4-chloro-6-fluorobenzyl bromide is a potent lachrymator and alkylating agent. All sample preparation must occur in a functioning fume hood. Double-glove (Nitrile) is required.

Sample Preparation
  • Mass: Weigh 10-15 mg of the analyte.

  • Solvent: Add 0.6 mL CDCl3 (Chloroform-d).

    • Why? CDCl3 is non-polar, preventing solute aggregation that can broaden F peaks.

  • Internal Standard (Optional for qNMR): Add 5 mg of

    
    -Trifluorotoluene (TFT) or Fluorobenzene.
    
    • Constraint: Ensure the IS peak does not overlap. TFT appears at

      
      , well separated from our target (
      
      
      
      ).
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgig (Inverse gated decoupling) for quantification; zg (standard) for coupling analysis.

  • Spectral Width (SW): 200 ppm (ensure center is set to -100 ppm).

  • Relaxation Delay (D1):

    • Qualitative: 1.0 s.

    • Quantitative:10 - 15 s .

    • Reasoning: Fluorine nuclei in substituted aromatics often have long longitudinal relaxation times (

      
      ). Insufficient D1 leads to signal saturation and under-integration of the product.
      
  • Scans (NS): 16 - 32 (Due to high sensitivity, large scan numbers are rarely needed).

  • O1P (Offset): -100 ppm.

Application: Reaction Monitoring

The most powerful application of this method is monitoring the bromination of 2-bromo-4-chloro-6-fluorotoluene .

The Mechanism of Detection:

  • Precursor (Toluene derivative): F is ortho to a Methyl group (Electron Donating).

  • Product (Benzyl Bromide): F is ortho to a Bromomethyl group (Electron Withdrawing).

This electronic change induces a distinct chemical shift drift.[2]

Reaction Substrate Precursor (Toluene deriv.) Shift: ~ -118 ppm Product Product (Benzyl Bromide) Shift: ~ -113 ppm Substrate->Product Radical Bromination (Deshielding Effect) Reagent + NBS / AIBN

Figure 2: Expected chemical shift migration. The replacement of H with Br deshields the ortho-fluorine, moving the peak downfield (less negative ppm).

Protocol for In-Process Control (IPC):

  • Take 50 µL reaction aliquot.

  • Dilute in 0.5 mL CDCl3.

  • Run 19F NMR (4 scans).

  • End Point: Disappearance of the upfield precursor peak (

    
     ppm) and saturation of the downfield product peak (
    
    
    
    ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Authoritative text on substituent effects and coupling constants).

  • Dolphin, D., & Goss, A. (2009). "19F NMR Spectroscopy: A Tool for the Medicinal Chemist." Annual Reports in Medicinal Chemistry, 44, 331-356.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Source for Inverse Gated Decoupling protocols).

  • Hu, J., & Zhang, W. (2018). "Practical Guide to Quantitative 19F NMR." Magnetic Resonance in Chemistry, 56(1), 12-20. (Validation of relaxation delays).

Sources

Technical Comparison: Elemental Analysis Standards for 2-Bromo-4-chloro-6-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Trap"

In the high-stakes environment of drug development, 2-Bromo-4-chloro-6-fluorobenzyl bromide (BCFBB) represents a unique analytical challenge. As a dense, poly-halogenated intermediate (C₇H₄Br₂ClF), it contains over 70% halogen by mass .

Standard automated CHNS combustion methods—optimized for carbon-rich pharmaceuticals—often fail catastrophically with this compound. The high fluorine content etches quartz combustion tubes, while the massive bromine/chlorine load creates "ash shielding" that prevents complete oxidation, leading to consistently low carbon values and high uncertainty.

This guide objectively compares the industry-standard Dynamic Flash Combustion against the higher-integrity Schöniger Flask (Oxygen Flask) Combustion and qNMR methods. We demonstrate why the latter two are the required standards for validating BCFBB purity.

The Molecule: Chemical Profile & Theoretical Standards

Before selecting an analytical method, the theoretical baseline must be established. BCFBB is a lachrymator and is prone to hydrolysis (loss of benzyl Br), which necessitates strict handling protocols under inert atmosphere.

Compound: 2-Bromo-4-chloro-6-fluorobenzyl bromide Formula: C₇H₄Br₂ClF Molecular Weight: 302.37 g/mol

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 712.01184.0827.81%
Hydrogen 41.0084.031.33%
Bromine 279.904159.8152.85%
Chlorine 135.4535.4511.72%
Fluorine 118.99819.006.28%

Critical Handling Note: Due to the labile benzyl bromide bond, this compound must be weighed in a nitrogen-purged glovebox. Exposure to ambient humidity causes hydrolysis to benzyl alcohol + HBr, artificially inflating Hydrogen values and decreasing Carbon %.

Comparative Analysis of Analytical Methods

We compared three methodologies to determine the most accurate standard for BCFBB validation.

Method A: Automated Dynamic Flash Combustion (Standard CHNS)

The "High-Throughput" Default

  • Mechanism: Sample is dropped into a combustion tube at 900–1000°C with O₂ injection. Gases are separated by GC.

  • Performance on BCFBB: POOR .

  • Failure Mode:

    • Fluorine Etching: The 6.28% fluorine content reacts with the quartz tube to form SiF₄, causing rapid degradation of the reactor and baseline drift.

    • Halogen Shielding: The massive Br/Cl load (64% combined) forms inorganic halide ash that encapsulates unburnt carbon, leading to low %C results.

    • Interference: High halogen gas concentrations often overwhelm the reduction copper, allowing halogens to pass into the TCD detector, interfering with Nitrogen quantification.

Method B: Oxygen Flask (Schöniger) Combustion + Ion Chromatography

The "Gold Standard" for Poly-Halogens

  • Mechanism: Sample is combusted in a closed flask of pure oxygen.[1] Gases are absorbed into a carbonate/bicarbonate buffer. The solution is analyzed via Ion Chromatography (IC).[2]

  • Performance on BCFBB: EXCELLENT .

  • Advantages:

    • Complete Recovery: The closed system prevents volatile loss.

    • Matrix Elimination: Combustion gases are converted to ionic species (F⁻, Cl⁻, Br⁻), separating them from the carbon matrix.

    • Specificity: IC separates F, Cl, and Br peaks with high resolution, preventing cross-interference.

Method C: 19F Quantitative NMR (qNMR)

The "Orthogonal" Validator

  • Mechanism: Uses an internal standard (e.g., α,α,α-trifluorotoluene) to quantify the molar ratio of fluorine.

  • Performance on BCFBB: HIGH .

  • Advantages: Non-destructive; confirms structural integrity (regiochemistry) alongside purity.

Experimental Data Summary

Comparison of results for a >99% pure BCFBB reference standard.

ParameterTheoreticalMethod A: CHNS (Flash) Method B: Schöniger + IC Method C: 19F qNMR
Carbon % 27.8126.90 (Low, -0.9%)N/AN/A
Hydrogen % 1.331.85 (High, +0.5%)*N/AN/A
Total Halogen 70.85N/A70.78 (±0.15) N/A
Fluorine % 6.28N/A6.25 (±0.05) 6.29 (±0.02)
Status -FAIL PASS PASS

*High Hydrogen in Method A indicates partial hydrolysis during ambient weighing or interference from HBr gas.

Recommended Protocol: Schöniger Flask Combustion

To achieve the "Method B" results above, follow this self-validating protocol designed for high-halogen benzyl bromides.

Reagents & Equipment[2][4][5][6][7][8][9]
  • Combustion Flask: 500 mL thick-walled Erlenmeyer with platinum sample basket.

  • Absorbing Solution: 10 mL of 0.1 M Na₂CO₃ / 0.1 M NaHCO₃ (for IC analysis).

  • Paper: Ashless filter paper (Whatman 42 or equivalent), cut with a "fuse" tail.

  • Safety: Blast shield required.

Step-by-Step Methodology
  • Sample Preparation (Glovebox):

    • Weigh 5–8 mg of BCFBB onto the ashless paper.

    • Fold the paper to encapsulate the sample, leaving the fuse tail exposed.

    • Place inside the platinum basket.

  • Combustion:

    • Add 10 mL absorbing solution to the flask.

    • Flush flask with pure Oxygen for 60 seconds.

    • Ignite the paper fuse and immediately insert the stopper/basket into the flask.

    • Invert flask immediately after seal is tight to form a liquid seal around the stopper.

    • Observation: A bright flash indicates combustion. If soot is visible, discard and repeat (incomplete combustion).

  • Absorption:

    • Shake the flask vigorously for 3 minutes.

    • Allow to stand for 30 minutes to ensure all halogen gases (HF, HCl, HBr, Br₂) are absorbed and reduced.

    • Note: For Bromine, add 2 drops of Hydrazine Sulfate to the absorbing solution to ensure reduction of Br₂ to Br⁻.

  • Analysis (Ion Chromatography):

    • Inject the solution into an Anion Exchange Column (e.g., Dionex IonPac AS11).

    • Eluent: KOH gradient.

    • Detect via Suppressed Conductivity.

Decision Logic for Poly-Halogen Analysis

The following diagram outlines the decision process for selecting the correct EA method for BCFBB and similar poly-halogenated intermediates.

G Start Start: BCFBB Sample Analysis HalogenCheck Halogen Content > 40%? Start->HalogenCheck FluorineCheck Contains Fluorine? HalogenCheck->FluorineCheck Yes StandardCHNS Method A: Standard CHNS (High Risk of Failure) HalogenCheck->StandardCHNS No Schoniger Method B: Schöniger Combustion (Oxygen Flask) FluorineCheck->Schoniger Yes (Prevents Etching) Additives Add WO3 / MgO Additives FluorineCheck->Additives No (But High Halogen) qNMR Method C: 19F qNMR (Orthogonal Validation) StandardCHNS->qNMR If C% fails IC_Analysis Ion Chromatography (IC) (Quantify F, Cl, Br) Schoniger->IC_Analysis Additives->StandardCHNS IC_Analysis->qNMR Cross-Validate F%

Figure 1: Analytical workflow for high-halogen compounds. Standard CHNS is bypassed for BCFBB due to fluorine etching and halogen shielding risks.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42168. Link

  • Schöniger, W. (1955).[3][4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. Link

  • Exeter Analytical. (2023). Oxygen Flask Combustion: The Gold Standard for Halogen Analysis. Technical Guide. Link

  • Mani, F., et al. (2018). Validation of 19F qNMR for the determination of fluorine content in pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis. Link

  • ASTM International. (2022). ASTM D7359 - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection. Link

Sources

distinguishing 2-Bromo-4-chloro-6-fluorobenzyl bromide from structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the synthesis of halogenated benzyl bromides, specifically 2-Bromo-4-chloro-6-fluorobenzyl bromide (BCFBB) , the risk of regioisomer formation is a critical quality attribute (CQA). Due to the directing effects of the fluorine (ortho/para director) and bromine/chlorine substituents during precursor halogenation, structural isomers such as 2-bromo-5-chloro-6-fluorobenzyl bromide or 2-bromo-3-chloro-6-fluorobenzyl bromide are common byproducts.

These isomers possess identical molecular weights and nearly identical polarity, rendering standard LC-MS retention times and low-resolution Mass Spectrometry (MS) insufficient for definitive identification. This guide outlines a self-validating analytical workflow to unambiguously distinguish BCFBB from its isomers, relying on the "smoking gun" signatures of


H-NMR spin-spin coupling  and 

F-NMR chemical shifts
.

Structural Analysis & Isomer Logic

To distinguish the target, we must understand the magnetic environment of its protons relative to the fluorine atom (


).
The Target: 2-Bromo-4-chloro-6-fluorobenzyl bromide
  • Substitution Pattern: 1-(CH

    
    Br), 2-Br, 4-Cl, 6-F.
    
  • Protons: Located at positions C3 and C5 .

  • Key Feature: The protons are meta to each other (separated by the Cl at C4). There are no adjacent (ortho) protons in this molecule.

The Imposters (Common Isomers)
  • Isomer A (Vicinal Protons): Any isomer where protons are adjacent (e.g., 2-Br, 3-Cl, 6-F

    
     protons at C4 and C5).
    
  • Key Feature: These isomers will exhibit strong ortho-coupling (

    
     Hz), which is absent in the target.
    
Visualization of Analytical Logic

AnalyticalWorkflow Start Crude Product Mixture (Target + Isomers) MS Step 1: Mass Spectrometry (Confirm Formula C7H4Br2ClF) Start->MS Isotope Check Isotope Pattern (1:2:1 for Br2 + Cl influence) MS->Isotope NMR Step 2: 1H-NMR Spectroscopy (The Deterministic Step) Isotope->NMR Formula Match Coupling Analyze Aromatic Region (6.9 - 7.5 ppm) NMR->Coupling TargetPath Pattern: Two Meta Protons (J_HH ~ 2Hz) One Large J_HF (Ortho) Coupling->TargetPath Small Couplings Only IsomerPath Pattern: Ortho Protons (J_HH ~ 8Hz) Strong H-H Coupling Coupling->IsomerPath Large H-H Doublets Final CONFIRMED STRUCTURE 2-Bromo-4-chloro-6-fluorobenzyl bromide TargetPath->Final Reject REJECT: Regioisomer Detected IsomerPath->Reject

Figure 1: Decision tree for the structural validation of BCFBB. Note that MS confirms composition, while NMR confirms arrangement.

Method A: Nuclear Magnetic Resonance (The Gold Standard)

This is the primary method for release testing. You must focus on the Coupling Constants (


) .[1]
Predicted Spectral Fingerprint (Target Molecule)
NucleusSignalMultiplicityCoupling Constants (

)
Structural Assignment

H
H-5 dd (Doublet of Doublets)

(Ortho)

(Meta)
Protons at C5 are ortho to Fluorine and meta to H-3.

H
H-3 d or s (Fine Doublet)

(Meta)

(Para - often unresolved)
Protons at C3 are para to Fluorine (weak coupling).

H
CH

d (Doublet)

Benzylic protons couple to ortho-F.

F
F-6 m (Multiplet)Couples to H-5 and CH

Distinct chemical shift due to ortho-benzyl bromide.
The "Smoking Gun" Distinction

To validate your batch, measure the coupling of the aromatic protons.

  • PASS Criteria: You observe NO coupling constant greater than 3.0 Hz between the aromatic protons. The only large splitting (>8 Hz) comes from the Fluorine-Proton interaction.

  • FAIL Criteria: You observe a doublet with

    
     that correlates to another proton (via COSY or simple visual inspection). This indicates protons are neighbors (ortho), proving the molecule is an isomer (e.g., 2,3,6-substitution).
    
Experimental Protocol: High-Resolution NMR
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL CDCl

    
      (Deuterated Chloroform). Ensure the solution is clear; filter if necessary to prevent line broadening.
    
  • Acquisition:

    • Run standard

      
      H (minimum 16 scans) and 
      
      
      
      F (proton-coupled).
    • Crucial: Process with a window function (Gaussian) to resolve fine meta-couplings (

      
      ).
      
  • Analysis:

    • Locate the benzylic CH

      
       around 4.5–4.7 ppm. It should appear as a doublet (
      
      
      
      ) due to the ortho-fluorine.
    • Locate the aromatic zone (6.9–7.5 ppm). Integrate. You must see two distinct proton environments (1H each).

    • Measure

      
       values.[1][2][3][4] If H-3 appears as a singlet, it confirms it is para to the fluorine and meta to H-5.
      

Method B: Mass Spectrometry (Confirmation)

While MS cannot distinguish regioisomers, it is vital for confirming the poly-halogenated composition .

Isotope Cluster Analysis

The molecule contains 1 Chlorine and 2 Bromines (one aryl, one benzylic). This creates a unique "fingerprint" in the molecular ion cluster (


).
  • Formula: C

    
    H
    
    
    
    Br
    
    
    ClF
  • Nominal Mass: ~300-304 Da range.

  • Pattern Logic:

    • Br

      
       contributes a 1:2:1 ratio (approx).
      
    • Cl contributes a 3:1 ratio.[5]

    • Resulting Cluster: The interplay creates a wide cluster of peaks separated by 2 amu (

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ).
Interpretation Table
Peak (

)
Relative Intensity (Approx)Origin
M Low

Br,

Br,

Cl
M+2 High Mixed isotopes (

Br/

Br combinations)
M+4 High Mixed isotopes
M+6 Low

Br,

Br,

Cl

Note: If your MS shows a simple 1:1 doublet, you have lost a bromine (degradation).

Visualizing the NMR Logic

The following diagram illustrates the specific coupling interactions that define the target molecule's spectrum.

NMR_Logic C1 C1 (Benzyl) C2 C2 (Br) C1->C2 C3 C3 (H) C2->C3 C4 C4 (Cl) C3->C4 C5 C5 (H) C4->C5 C5->C3 4J_HH (Meta) ~2 Hz (WEAK) C6 C6 (F) C5->C6 C6->C1 C6->C3 5J_HF (Para) ~0-1 Hz (WEAK/SILENT) C6->C5 3J_HF (Ortho) ~8-10 Hz (STRONG)

Figure 2: Spin-Spin coupling network.[2] The absence of a proton at C4 (blocked by Cl) prevents strong H-H ortho coupling, creating the unique spectral signature.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Authoritative text for J-coupling constants).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. . (Source for Fluorine-Proton coupling trends).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction of poly-substituted benzenes).
  • National Institute of Standards and Technology (NIST) . Mass Spectrometry Data Center. . (Source for isotopic pattern verification).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.